BCTP
Descripción
Propiedades
Fórmula molecular |
C17H16ClN3OS |
|---|---|
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
7-tert-butyl-6-(4-chlorophenyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16ClN3OS/c1-17(2,3)13-11(9-4-6-10(18)7-5-9)8-12-14(19-13)20-16(23)21-15(12)22/h4-8H,1-3H3,(H2,19,20,21,22,23) |
Clave InChI |
BOBBYBHJYYJHHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C2C(=N1)NC(=S)NC2=O)C3=CC=C(C=C3)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BCTP; |
Origen del producto |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Mechanism of Action of BTP-114 (BCTP)
Executive Summary
BTP-114 is an innovative, next-generation platinum-based chemotherapeutic agent designed to improve upon the efficacy and safety profile of traditional platinum drugs like cisplatin. It is a prodrug of cisplatin that leverages a unique albumin-binding mechanism to enhance its pharmacokinetic properties and achieve preferential accumulation in tumor tissues. The core of its mechanism of action is the targeted delivery of the potent cytotoxic agent, cisplatin, to the tumor microenvironment, particularly in hypoxic regions, leading to DNA damage and subsequent cancer cell apoptosis. Preclinical studies have suggested superior tumor growth inhibition and a more favorable safety profile compared to conventional cisplatin. A Phase 1 clinical trial has been initiated to evaluate its safety and efficacy in patients with advanced solid tumors, particularly those with BRCA mutations or other DNA repair deficiencies.
Core Mechanism of Action
BTP-114 is engineered as a prodrug of cisplatin, incorporating a maleimide moiety that facilitates its primary mechanism of action.[1] This mechanism can be dissected into several key stages:
-
Albumin Conjugation: Upon intravenous administration, the maleimide group on BTP-114 rapidly and covalently binds to circulating serum albumin.[1][2] This conjugation is a critical step, as it dramatically alters the pharmacokinetic profile of the drug.
-
Prolonged Circulation and Half-Life: The binding to albumin, the most abundant protein in human plasma, significantly increases the hydrodynamic radius of BTP-114 and prevents its rapid renal clearance. This results in a substantially prolonged plasma half-life, which has been predicted to be around 10 days in humans.[3][4] This extended circulation time increases the window for the drug to accumulate in tumor tissues.
-
Enhanced Permeability and Retention (EPR) Effect: The large size of the BTP-114-albumin conjugate facilitates its passive accumulation in solid tumors through the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and impaired lymphatic drainage characteristic of many solid tumors allow for the extravasation and retention of macromolecules like albumin-drug conjugates.
-
Preferential Tumor Uptake: Preclinical studies have indicated that BTP-114 demonstrates preferential uptake by cancer cells with specific molecular profiles.[3][5] This suggests that beyond the passive EPR effect, there may be active mechanisms contributing to its tumor-selective accumulation.
-
Intratumoral Activation: BTP-114 is designed to release its active component, cisplatin, within the tumor microenvironment. This release is thought to be triggered by the hypoxic conditions often found in solid tumors.[6] The reduction of the prodrug in this environment liberates the highly cytotoxic cisplatin.
-
Induction of DNA Damage and Apoptosis: Once released, cisplatin acts through its well-established mechanism of action. It enters the cancer cell nucleus and forms covalent adducts with DNA, primarily creating intrastrand and interstrand cross-links.[6] These DNA lesions disrupt DNA replication and transcription, leading to the activation of the DNA damage response (DDR) pathways and ultimately triggering apoptosis (programmed cell death).
Signaling Pathways and Molecular Interactions
The primary molecular target of the active form of BTP-114 is nuclear DNA. The subsequent cellular response involves the complex and highly regulated DNA Damage Response (DDR) pathway.
Caption: BTP-114 mechanism from albumin binding to apoptosis induction.
Quantitative Data Summary
The publicly available data for BTP-114 is largely qualitative. The following table summarizes the quantitative information that has been disclosed in press releases and conference abstracts.
| Parameter | Value/Observation | Context | Source |
| Pharmacokinetics | |||
| Predicted Human Plasma Half-life | ~10 days | This is a significant increase compared to the short half-life of free cisplatin. | [3][4] |
| Platinum Exposure (AUC) | 15-fold increase | Compared to cisplatin in preclinical models. | [3][4] |
| Pharmacodynamics | |||
| Platinum Accumulation in Tumor | 13-fold to 15-fold increase | Observed in multiple xenograft models compared to cisplatin. | [2][3][4] |
| Therapeutic Dose of Platinum | Up to 2-fold increase | The tolerated dose of platinum administered as BTP-114 was higher than for cisplatin. | [3][4] |
| Efficacy | |||
| Tumor Growth Inhibition | Superior to cisplatin | Demonstrated in preclinical models of lung and ovarian cancer. | [3] |
| Safety | |||
| Dose-Limiting Toxicities | Reduced | Key dose-limiting toxicities of cisplatin were reported to be reduced. | [3][4] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of BTP-114 have not been published in peer-reviewed journals. The information below is a generalized description based on the available abstracts and press releases.
In Vivo Tumor Growth Inhibition Studies
-
Animal Models: Preclinical efficacy was evaluated in various xenograft models, including those for lung and ovarian cancer.[3] The specific cell lines and mouse strains used have not been publicly disclosed.
-
Dosing: BTP-114 was administered intravenously. While the exact dosing regimen is not detailed, it was reported that the therapeutic dose of platinum could be increased by up to 2-fold compared to cisplatin.[3][4]
-
Tumor Volume Measurement: Tumor growth was likely monitored by caliper measurements over time to assess the degree of tumor growth inhibition.
-
Pharmacokinetic Analysis: Plasma samples were likely collected at various time points post-administration to determine the concentration of platinum over time and calculate pharmacokinetic parameters such as AUC and half-life.
-
Biodistribution Studies: To determine platinum accumulation in tumors and other tissues, animals were likely euthanized at specific time points, and tissues were harvested for platinum content analysis, likely using techniques such as inductively coupled plasma mass spectrometry (ICP-MS).
-
DNA Adduct Analysis: The extent of platinum-DNA adduct formation in tumor tissue was likely assessed to confirm target engagement.[1]
Caption: Generalized workflow for in vivo preclinical studies of BTP-114.
Clinical Development
A Phase 1, open-label, multicenter, dose-escalation study of BTP-114 (NCT02950064) was initiated to evaluate its safety, pharmacokinetics, and anti-cancer activity in patients with advanced solid tumors.[7] The study specifically targeted patients with BRCA mutations or other DNA repair deficiencies, as these tumors are known to be particularly sensitive to DNA-damaging agents like platinum compounds.[7] The trial was designed in two parts: a dose-escalation phase to determine the maximum tolerated dose (MTD) and a dose-expansion phase to further evaluate safety and efficacy in specific tumor types.[7]
Conclusion
BTP-114 represents a promising advancement in platinum-based cancer therapy. Its mechanism of action, centered on albumin binding for enhanced drug delivery and tumor-specific activation, has the potential to overcome some of the key limitations of conventional platinum agents, namely their toxicity and limited tumor penetration. While the available preclinical data is encouraging, the lack of detailed, peer-reviewed publications necessitates a degree of caution in interpreting the findings. The results of the ongoing clinical trial will be crucial in determining the ultimate clinical utility of this novel therapeutic agent. Researchers and clinicians should remain attentive to future publications and clinical trial updates for a more complete understanding of BTP-114's profile.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Blend Therapeutics Presents Preclinical Data For Lead Candidate BTP-114 That Demonstrated Superiority To Cisplatin In Tumor Growth Inhibition - BioSpace [biospace.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. oncozine.com [oncozine.com]
- 6. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
The Emergence of Bicyclo[1.1.1]pentane (BCP) in Modern Drug Discovery: A Technical Guide to Synthesis and Core Principles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bicyclo[1.1.1]pentane (BCP) has rapidly transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure serves as an effective bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes. The incorporation of a BCP core into drug candidates often confers significant advantages, including improved aqueous solubility, enhanced metabolic stability, and the ability to explore novel chemical space. This guide provides an in-depth technical overview of the discovery, synthesis, and core principles of BCP-containing compounds, with a focus on their application in the development of novel therapeutics. We will explore key examples, including mGluR1 antagonists, lipoxin A4 mimetics, and IDO1 inhibitors, to illustrate the transformative potential of this unique scaffold.
The BCP Core: A Paradigm Shift in Bioisosterism
The concept of bioisosterism, the substitution of one chemical group for another with similar physical or chemical properties to enhance a desired biological or physical property without making significant changes in chemical structure, has long been a guiding principle in drug design. The BCP moiety has emerged as a powerful tool in this regard, offering a saturated, non-planar alternative to traditional, often planar, aromatic systems.[1]
Key Advantages of BCP Incorporation:
-
Improved Physicochemical Properties: The replacement of a flat, greasy aromatic ring with a three-dimensional, sp³-rich BCP core can lead to a significant increase in aqueous solubility and a reduction in non-specific protein binding.
-
Enhanced Metabolic Stability: The strained C-C and C-H bonds within the BCP cage are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to the C-H bonds of an aromatic ring.[2]
-
Novel Vector Exploration: The bridgehead substituents of a 1,3-disubstituted BCP mimic the linear trajectory of a para-substituted phenyl ring, while the cage structure itself allows for the exploration of chemical space above and below the plane of a traditional aromatic ring.
Synthesis of the BCP Core and Key Derivatives
The synthetic accessibility of BCPs has been a major driver of their adoption in drug discovery. While early routes were often challenging, the development of methods starting from [1.1.1]propellane has made a wide array of BCP building blocks readily available.[1]
General Synthetic Strategies
A common and effective method for the synthesis of 1,3-disubstituted BCPs involves the radical addition to [1.1.1]propellane. This highly strained intermediate readily undergoes ring-opening reactions with a variety of radical precursors.
Experimental Protocol: Radical Addition to [1.1.1]Propellane
-
Generation of [1.1.1]Propellane: [1.1.1]Propellane is typically generated in situ from a suitable precursor, such as 1,3-dibromo-bicyclo[1.1.1]pentane, via reduction with an appropriate reagent (e.g., t-butyllithium).
-
Radical Formation: A radical initiator (e.g., azobisisobutyronitrile, AIBN) is used to generate radicals from a suitable precursor (e.g., an alkyl halide).
-
Reaction: The generated radicals add to the central bond of [1.1.1]propellane, leading to the formation of a bicyclo[1.1.1]pentyl radical.
-
Trapping: The bicyclo[1.1.1]pentyl radical is then trapped by a suitable reagent to afford the desired 1,3-disubstituted BCP.
Synthesis of a BCP-containing mGluR1 Antagonist
An early example highlighting the potential of BCPs was the synthesis of an analogue of (S)-(4-carboxyphenyl)glycine, a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1]
Experimental Protocol: Synthesis of a BCP-based mGluR1 Antagonist Analogue
The synthesis of the BCP analogue of (S)-(4-carboxyphenyl)glycine involves the preparation of a suitable bicyclo[1.1.1]pentyl building block, followed by elaboration to the final amino acid. A key step is the asymmetric synthesis of the amino acid moiety.
-
Preparation of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid: This can be achieved through the carboxylation of the corresponding Grignard reagent derived from 1,3-dibromobicyclo[1.1.1]pentane.
-
Asymmetric Amination: The carboxylic acid is converted to a suitable precursor for asymmetric amination, for example, an N-acyl-2-oxazolidinone. Asymmetric amination can then be achieved using a chiral auxiliary and an electrophilic nitrogen source.
-
Deprotection: Removal of the protecting groups yields the final BCP-containing amino acid.
Case Studies: BCP in Action
BCP-Containing Lipoxin A4 Mimetics
Lipoxin A4 (LXA4) is an endogenous lipid mediator with potent anti-inflammatory and pro-resolving properties. However, its therapeutic potential is limited by its short in vivo half-life. The incorporation of a BCP moiety into synthetic LXA4 mimetics has been explored as a strategy to enhance their metabolic stability.[3]
Quantitative Data: Biological Activity of BCP-Lipoxin A4 Mimetics
| Compound | Target | Assay | IC50 / EC50 | Reference |
| Imidazolo-BCP-sLXm (6a) | NF-κB | THP-1-Lucia reporter assay | Picomolar range | [4] |
Signaling Pathway: Lipoxin A4 and its Mimetics
LXA4 and its mimetics exert their anti-inflammatory effects primarily through the activation of the G-protein coupled receptor, ALX/FPR2.[5][6] This initiates a signaling cascade that ultimately leads to the inhibition of pro-inflammatory pathways, such as the NF-κB pathway, and the promotion of inflammation resolution.[7][8]
Caption: Signaling pathway of Lipoxin A4 and its mimetics.
BCP-Containing IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism. Overexpression of IDO1 in tumors can lead to an immunosuppressive microenvironment, allowing cancer cells to evade the immune system. The development of IDO1 inhibitors is therefore a promising strategy in cancer immunotherapy. The replacement of a phenyl ring with a BCP moiety in a series of IDO1 inhibitors was shown to circumvent issues with amide hydrolysis, leading to compounds with improved pharmacokinetic profiles.[2]
Quantitative Data: In Vitro and In Vivo Properties of a BCP-IDO1 Inhibitor
| Compound | HeLa IC50 (nM) | Human Whole Blood IC50 (nM) | Rat Clearance (mL/min/kg) | Dog Clearance (mL/min/kg) | Reference | |---|---|---|---|---| | 2 | 3.1 | 121 | 1.2 | 0.5 |[2] |
Experimental Workflow: IDO1 Inhibitor Screening
The screening of IDO1 inhibitors typically involves a cellular assay to measure the inhibition of tryptophan catabolism.
Caption: Experimental workflow for IDO1 inhibitor screening.
Experimental Protocol: IDO1 Cellular Activity Assay
-
Cell Culture: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with human interferon-gamma (IFN-γ) at a concentration of 10 ng/mL to induce IDO1 expression.
-
Compound Addition: Add the BCP-containing IDO1 inhibitors at a range of concentrations to the cell culture medium.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Kynurenine Measurement: After incubation, collect the cell supernatant. The concentration of kynurenine, the product of the IDO1-catalyzed reaction, is then measured. This is often done by adding a reagent that reacts with kynurenine to produce a colored or fluorescent product, which can be quantified using a plate reader.[9]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Perspectives
The bicyclo[1.1.1]pentane scaffold has firmly established itself as a valuable tool in the medicinal chemist's toolbox. Its unique structural and physicochemical properties offer a powerful strategy to overcome common challenges in drug development, such as poor solubility and metabolic instability. The case studies presented here provide a glimpse into the broad applicability of BCPs across different therapeutic areas. As synthetic methodologies continue to evolve, allowing for even greater control over the functionalization of the BCP core, we can expect to see a growing number of BCP-containing drug candidates entering clinical development. The "escape from flatland" offered by the BCP moiety will undoubtedly continue to inspire the design of novel and improved therapeutics for years to come.
References
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. annualreviews.org [annualreviews.org]
- 8. Lipoxins: resolutionary road - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benocyclidine (BTCP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benocyclidine, also known as Benzothiophenylcyclohexylpiperidine (BTCP), is a potent and selective dopamine reuptake inhibitor (DRI). This document provides a comprehensive technical overview of BTCP, including its classification, mechanism of action, and relevant experimental data. Detailed protocols for key experimental procedures and visualizations of associated signaling pathways and workflows are presented to support further research and drug development efforts. It is important to note that the user's query "BCTP" is likely a typographical error, as the preponderance of scientific literature points to "BTCP" as the correct acronym for this compound.
Compound Classification
BTCP belongs to the arylcyclohexylamine class of compounds. It is structurally related to phencyclidine (PCP), however, its pharmacological profile is distinct. Unlike PCP, which has significant activity at the NMDA receptor, BTCP is a pure dopamine reuptake inhibitor with negligible affinity for the NMDA receptor, thus lacking hallucinogenic or dissociative effects.
Mechanism of Action
The primary mechanism of action of BTCP is the potent and selective inhibition of the dopamine transporter (DAT). The DAT is a presynaptic transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking the DAT, BTCP increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
Quantitative Data Summary
The following table summarizes the binding affinity and inhibitory concentrations of BTCP for the dopamine transporter from various studies.
| Parameter | Value | Species | Assay Conditions | Reference |
| Ki (DAT) | 2.19 µM | Human (mutant DAT-F76Y) | Radioligand binding assay | [1] |
| IC50 (DA uptake) | ~70 nM | Rat | Primary cultures of dopaminergic neurons | |
| IC50 (DA uptake) | 7 nM | Rat | Not specified | |
| Kd1 ([3H]BTCP binding) | 0.9 nM | Rat | Striatal membranes | |
| Kd2 ([3H]BTCP binding) | 20 nM | Rat | Striatal membranes |
Experimental Protocols
Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity (Ki) of BTCP for the dopamine transporter.
Materials:
-
Rat striatal membranes (or cells expressing DAT)
-
[³H]-GBR 12783 or other suitable radioligand for DAT
-
BTCP solutions of varying concentrations
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare rat striatal membrane homogenates.
-
In assay tubes, add a constant concentration of [³H]-GBR 12783.
-
Add varying concentrations of BTCP (competitor ligand).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a defined temperature (e.g., 4°C) for a specific duration to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
-
Calculate specific binding and analyze the data using non-linear regression to determine the IC50 of BTCP.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[2]
In Vitro Dopamine Uptake Inhibition Assay
Objective: To measure the potency (IC50) of BTCP in inhibiting dopamine uptake into synaptosomes or DAT-expressing cells.
Materials:
-
Synaptosomes prepared from rat striatum or a cell line stably expressing DAT
-
[³H]-Dopamine
-
BTCP solutions of varying concentrations
-
Uptake buffer (e.g., Krebs-Ringer buffer)
-
Scintillation counter and fluid
Procedure:
-
Prepare synaptosomes or plate DAT-expressing cells.
-
Pre-incubate the synaptosomes or cells with varying concentrations of BTCP or vehicle.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]-Dopamine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration or by washing the cells with ice-cold buffer.
-
Lyse the synaptosomes or cells.
-
Measure the amount of [³H]-Dopamine taken up using a scintillation counter.
-
Non-specific uptake is determined in the presence of a saturating concentration of a known DAT inhibitor.
-
Calculate the percentage inhibition of dopamine uptake at each BTCP concentration and determine the IC50 value.
In Vivo Microdialysis
Objective: To measure the effect of BTCP on extracellular dopamine levels in a specific brain region (e.g., striatum or nucleus accumbens) of a living animal.
Materials:
-
Laboratory rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection (HPLC-ED) system for dopamine analysis
-
BTCP solution for administration
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis probe into the target brain region.
-
Perfuse the probe with aCSF at a slow, constant flow rate.
-
Allow the animal to recover and the probe to stabilize.
-
Collect baseline dialysate samples at regular intervals.
-
Administer BTCP systemically (e.g., intraperitoneal injection) or locally through the probe (reverse dialysis).
-
Continue to collect dialysate samples.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline dopamine levels.[3][4]
In Vitro Metabolism Study using Liver Microsomes
Objective: To identify the metabolites of BTCP produced by liver enzymes.
Materials:
-
Rat or human liver microsomes
-
BTCP
-
NADPH regenerating system (or NADPH)
-
Incubation buffer (e.g., phosphate buffer)
-
Organic solvent for extraction (e.g., acetonitrile, ethyl acetate)
-
LC-MS/MS system for metabolite identification
Procedure:
-
Prepare an incubation mixture containing liver microsomes, BTCP, and buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time period (e.g., 60 minutes) at 37°C with shaking.
-
Terminate the reaction by adding an organic solvent.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to identify potential metabolites by comparing the mass spectra of the BTCP-incubated sample with a control sample (without NADPH or BTCP).[5][6]
Visualizations
Caption: Mechanism of action of BTCP on the dopamine transporter.
Caption: A typical workflow for screening dopamine reuptake inhibitors.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Trajectory of a Targeted Therapy: An In-depth Technical Guide to the History of Boron Neutron Capture Therapy (BNCT) Research
For Researchers, Scientists, and Drug Development Professionals
Boron Neutron Capture Therapy (BNCT) represents a unique, targeted radiotherapy modality that has traversed a long and complex research and development path. This technical guide provides a comprehensive overview of the history of BNCT research, from its theoretical underpinnings to its modern clinical applications. It details the evolution of boron delivery agents, neutron sources, and our understanding of its mechanism of action, supported by quantitative data from key clinical studies and detailed experimental protocols.
A Historical Overview: From Concept to Clinical Reality
The concept of neutron capture therapy was first proposed in 1936 by Gordon Locher, a physicist at the Franklin Institute in Philadelphia. He envisioned that if a stable nuclide with a high neutron capture cross-section could be selectively accumulated in a tumor, subsequent irradiation with thermal neutrons would release highly energetic, short-range particles, leading to localized tumor destruction while sparing surrounding healthy tissue. The discovery of the neutron by James Chadwick in 1932 laid the groundwork for this innovative idea.
The early focus of BNCT research was on malignant brain tumors, given the poor prognosis associated with these cancers and the potential for a highly localized treatment to minimize neurological damage.
Key Milestones in BNCT Research
The journey of BNCT from a theoretical concept to a clinical reality has been marked by several key milestones:
-
1936: Gordon Locher proposes the theory of neutron capture therapy.
-
1951-1961: The first clinical trials of BNCT for glioblastoma are conducted at Brookhaven National Laboratory (BNL) and Massachusetts General Hospital (MGH) using first-generation boron compounds like borax. These early trials were ultimately unsuccessful due to the poor tumor selectivity of the boron agents and the limitations of the available thermal neutron beams, which had poor tissue penetration.
-
1968: Dr. Hiroshi Hatanaka in Japan pioneers a new phase of BNCT, utilizing the second-generation boron compound, sodium borocaptate (BSH), which demonstrated improved tumor accumulation.
-
1980s: The development of another second-generation boron delivery agent, boronophenylalanine (BPA), marks a significant advancement. BPA's selective uptake by tumor cells through amino acid transporters offered a more targeted approach.
-
1990s: The development of epithermal neutron beams, which can penetrate deeper into tissues before being thermalized, revitalizes BNCT research. Clinical trials using BPA and epithermal neutrons for glioblastoma and melanoma show promising results.
-
2000s-Present: The focus of BNCT research shifts towards the development of more compact, hospital-based accelerator-based neutron sources (ABNS) to replace nuclear reactors. This development is crucial for the wider clinical adoption of BNCT. Additionally, research into third-generation boron delivery agents, including liposomes and monoclonal antibodies, aims to further enhance tumor targeting and efficacy. In June 2020, BNCT using an accelerator-based system was approved in Japan for the treatment of unresectable, locally advanced or recurrent head and neck cancer, a landmark achievement in the history of this therapy.[1]
The Core of BNCT: Boron Delivery Agents and Neutron Sources
The success of BNCT is critically dependent on two key components: a boron delivery agent that selectively accumulates in tumor cells and a neutron source that can deliver a sufficient flux of thermal neutrons to the tumor site.
Evolution of Boron Delivery Agents
The ideal boron delivery agent should have high tumor selectivity, low systemic toxicity, and deliver a sufficient concentration of ¹⁰B to the tumor (typically >20 µg ¹⁰B/g tumor).
-
First-Generation Compounds: The earliest clinical trials utilized simple, water-soluble boron compounds like borax. However, these compounds exhibited poor tumor selectivity and were quickly cleared from the body, leading to suboptimal therapeutic outcomes.
-
Second-Generation Compounds:
-
Sodium Borocaptate (BSH): Introduced in the 1960s, BSH was a significant improvement over first-generation compounds. It is a larger molecule that was believed to accumulate in tumors through a disrupted blood-brain barrier.
-
Boronophenylalanine (BPA): Developed in the 1980s, BPA is an amino acid analog that is actively transported into tumor cells by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. This active transport mechanism provides a higher degree of tumor selectivity.[2] BPA is often administered as a fructose complex (BPA-F) to improve its solubility.[3]
-
-
Third-Generation Compounds: Research is ongoing to develop boron delivery agents with even greater tumor specificity and efficacy. These include:
-
Boron-containing liposomes: These nanoparticles can encapsulate high concentrations of boron and can be targeted to tumors through various mechanisms.
-
Boronated monoclonal antibodies: By attaching boron to antibodies that specifically target tumor antigens, this approach aims to achieve highly targeted delivery.
-
Other novel boron carriers: A wide range of other molecules, including porphyrins and dendrimers, are also being investigated as potential boron delivery agents.
-
From Reactors to Accelerators: The Evolution of Neutron Sources
The neutron source is the other critical component of BNCT. The ideal neutron source should provide a high flux of epithermal neutrons with low contamination from fast neutrons and gamma rays.
-
Nuclear Reactors: For many decades, nuclear reactors were the only source of neutrons with sufficient intensity for BNCT. However, the requirement for a nuclear reactor has been a major obstacle to the widespread clinical implementation of BNCT due to their size, cost, and regulatory hurdles.
-
Accelerator-Based Neutron Sources (ABNS): The development of compact, hospital-based accelerator-based neutron sources has been a game-changer for the field of BNCT. These devices, typically cyclotrons or linear accelerators, produce neutrons by bombarding a target material (e.g., lithium or beryllium) with protons. ABNS offer the potential for wider dissemination of BNCT and are now being used in clinical settings.
Quantitative Data from Clinical Trials
The clinical efficacy of BNCT has been evaluated in numerous trials for various cancer types. The following tables summarize key quantitative data from some of these studies.
Glioblastoma Multiforme (GBM)
| Boron Agent | Neutron Source | Number of Patients | Median Survival Time (MST) | 1-Year Survival Rate | 2-Year Survival Rate | Reference |
| BPA | Reactor | 18 | - | 61% | - | [4] |
| BPA | Reactor | 10 | 13.5 months | - | - | [5] |
| BSH | Reactor | 16 | - | - | 31% (3-year) | [6] |
| BPA + BSH | Reactor | 10 | 14.5 months | - | - | [7] |
| BPA | Accelerator | 24 (recurrent GB) | 18.9 months | 79.2% | - | [8] |
| BPA | Reactor | 23 | 19.5 months | - | 31.8% | [9] |
Head and Neck Cancer
| Boron Agent | Neutron Source | Number of Patients | Objective Response Rate (ORR) | 1-Year Overall Survival (OS) | 1-Year Locoregional Control | Reference |
| BPA | Reactor | 30 | 76% | - | - | [10] |
| BPA | Accelerator | 69 | 80.5% | 75.4% | 57.1% | [1] |
| BPA | Reactor | 29 (evaluable) | 76% (22/29 responded) | 30% (2-year OS) | 27% (2-year locoregional recurrence-free) | [11] |
| BPA +/- BSH | Reactor | 87 | 58% | 43.1% | - | [12] |
| BPA | Reactor | 12 | 64% (5 CR, 4 PR) | 56% | 21% (1-year local PFS) | [13] |
Melanoma
| Boron Agent | Neutron Source | Number of Patients | Complete Response (CR) Rate | Partial Response (PR) Rate | Overall Response Rate (ORR) | Reference |
| BPA | Reactor | 22 | 73% | 23% | 95% | [7] |
| BPA | Reactor | 8 | 75% (6/8) | 25% (2/8) | 88% (overall control rate) | [14] |
| BPA | Reactor | 4 | 25% (1/4) | 50% (2/4) | - | [15] |
Mechanism of Action: Signaling Pathways in BNCT-Induced Cell Death
The therapeutic effect of BNCT is mediated by the high linear energy transfer (LET) alpha particles and lithium-7 nuclei produced from the neutron capture reaction in ¹⁰B. These high-LET particles cause dense ionization along their tracks, leading to complex and difficult-to-repair DNA damage, which is the primary driver of cell death.
DNA Damage and Repair
The primary mechanism of BNCT-induced cytotoxicity is the induction of complex DNA double-strand breaks (DSBs).[16][17][18] Unlike the sparse DNA damage caused by low-LET radiation (e.g., X-rays), the clustered DNA lesions induced by BNCT are a significant challenge for the cell's repair machinery.
The cellular response to this extensive DNA damage involves the activation of DNA damage response (DDR) pathways. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit) are activated, leading to the phosphorylation of H2AX (forming γH2AX), a marker of DSBs.[19] The cell then attempts to repair these breaks primarily through two major pathways:
-
Non-Homologous End Joining (NHEJ): This is a faster but more error-prone pathway that ligates broken DNA ends directly.
-
Homologous Recombination (HR): This is a more accurate pathway that uses a sister chromatid as a template for repair.
Studies have shown that in some cancer cell types, BNCT can activate both HR and NHEJ pathways.[19] However, the complexity of the DNA damage often overwhelms the repair capacity, leading to cell death.
Cell Cycle Arrest and Apoptosis
In response to the severe DNA damage, cells activate cell cycle checkpoints, primarily at the G2/M phase, to prevent the propagation of damaged DNA.[18][19] This cell cycle arrest provides time for DNA repair; however, if the damage is too extensive, the cell is driven towards programmed cell death, or apoptosis.
BNCT has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[20] This involves the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3, leading to the dismantling of the cell.[20]
Immunogenic Cell Death
There is emerging evidence that BNCT may also induce immunogenic cell death (ICD).[21][22] ICD is a form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. This suggests that BNCT may not only have a direct cytotoxic effect but could also engage the host's immune system to fight the cancer.
Signaling Pathway of BNCT-Induced Cell Death
Caption: Signaling pathway of BNCT-induced cell death.
Key Experimental Protocols in BNCT Research
The following sections provide detailed methodologies for key experiments commonly used in BNCT research.
In Vitro Boron Uptake Assay
Objective: To quantify the intracellular concentration of boron in cancer cells after incubation with a boron-containing compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Boron-containing compound (e.g., BPA)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Nitric acid (concentrated)
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Seed cancer cells in a 60 mm culture dish at a density that will result in approximately 80-90% confluency at the time of the experiment.
-
Allow the cells to adhere and grow for 24-48 hours.
-
Prepare a stock solution of the boron-containing compound in a suitable solvent and dilute it to the desired final concentration in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the boron compound.
-
Incubate the cells for a specific period (e.g., 2, 4, 8, 24 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular boron compound.
-
Harvest the cells by trypsinization.
-
Count the number of cells.
-
Pellet the cells by centrifugation and discard the supernatant.
-
Resuspend the cell pellet in a known volume of Milli-Q water.
-
Add concentrated nitric acid to the cell suspension to digest the cells and release the intracellular boron. This step should be performed in a fume hood with appropriate safety precautions.
-
Heat the samples to complete the digestion.
-
Dilute the digested samples with Milli-Q water to a final nitric acid concentration of approximately 2%.
-
Analyze the boron concentration in the samples using ICP-MS or ICP-AES.
-
Calculate the intracellular boron concentration as micrograms of boron per 10⁹ cells or per gram of protein.
In Vitro Cytotoxicity Assay (Clonogenic Survival Assay)
Objective: To assess the cell-killing effect of BNCT.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Boron-containing compound
-
Neutron source
-
Trypsin-EDTA
-
Crystal violet staining solution
Procedure:
-
Prepare single-cell suspensions of the cancer cells.
-
Plate a known number of cells (e.g., 200-1000 cells) into 60 mm culture dishes.
-
Allow the cells to attach for 4-6 hours.
-
Treat the cells with the boron-containing compound at a specific concentration for a defined period.
-
Irradiate the cells with a thermal or epithermal neutron beam for a specified duration to deliver a certain dose. Include control groups: untreated cells, cells treated with the boron compound only, and cells irradiated with neutrons only.
-
After irradiation, replace the medium with fresh, drug-free medium.
-
Incubate the dishes for 10-14 days to allow for colony formation (a colony is defined as a group of at least 50 cells).
-
Fix the colonies with methanol and stain them with crystal violet.
-
Count the number of colonies in each dish.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated group / PE of control group
-
In Vivo BNCT Efficacy Study in an Animal Model
Objective: To evaluate the anti-tumor effect of BNCT in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line that forms tumors in mice
-
Boron-containing compound
-
Neutron source
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a known number of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., control, boron compound only, neutrons only, BNCT).
-
Administer the boron-containing compound to the mice in the BNCT and boron-only groups, typically via intravenous or intraperitoneal injection.
-
At a predetermined time after boron administration (to allow for optimal tumor accumulation), anesthetize the mice and position them for neutron irradiation. The tumor should be centered in the neutron beam, and the rest of the body should be shielded.
-
Irradiate the tumors with the prescribed dose of neutrons.
-
Monitor the tumor size using calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
Euthanize the mice when the tumor reaches a predetermined endpoint size or if they show signs of significant distress.
-
Analyze the data by plotting tumor growth curves and calculating tumor growth delay.
Experimental Workflow for an In Vivo BNCT Study
Caption: Experimental workflow for an in vivo BNCT study.
Future Directions and Challenges
BNCT has made remarkable progress since its conception, evolving into a clinically viable treatment option for certain cancers. However, several challenges and opportunities remain:
-
Development of Superior Boron Delivery Agents: The quest for boron compounds with higher tumor selectivity and better pharmacokinetic properties continues to be a major focus of BNCT research.
-
Optimization of Neutron Sources: Further improvements in the design and efficiency of accelerator-based neutron sources will be crucial for the widespread adoption of BNCT.
-
Expansion to Other Cancers: While BNCT has shown promise in brain, head and neck, and melanoma cancers, its potential in other malignancies needs to be explored through further clinical trials.
-
Combination Therapies: Investigating the synergistic effects of BNCT with other cancer treatments, such as immunotherapy and chemotherapy, could lead to more effective therapeutic strategies.
-
Personalized Dosimetry: Developing methods for real-time, in-situ monitoring of boron concentration in tumors would allow for more personalized and accurate treatment planning.
The history of BNCT research is a testament to the perseverance of the scientific community in translating a novel concept into a promising cancer therapy. With ongoing advancements in boron chemistry, nuclear physics, and clinical research, BNCT is poised to play an increasingly important role in the future of oncology.
References
- 1. Preliminary outcomes of boron neutron capture therapy for head and neck cancers as a treatment covered by public health insurance system in Japan: Real-world experiences over a 2-year period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Boron Neutron Capture Therapy: A Review of Clinical Applications [frontiersin.org]
- 4. Boron neutron capture therapy of brain tumors: clinical trials at the finnish facility using boronophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boron neutron-capture therapy (BNCT) for glioblastoma multiforme (GBM) using the epithermal neutron beam at the Brookhaven National Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boron neutron capture therapy: preliminary study of BNCT with sodium borocaptate (Na2B1 2H1 1SH) on glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boron Neutron Capture Therapy: Clinical Application and Research Progress | MDPI [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Boron neutron capture therapy (BNCT) for newly-diagnosed glioblastoma: Comparison of clinical results obtained with BNCT and conventional treatment [jstage.jst.go.jp]
- 10. sciencedaily.com [sciencedaily.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Long-term outcome of cutaneous melanoma patients treated with boron neutron capture therapy (BNCT) [inis.iaea.org]
- 15. mdpi.com [mdpi.com]
- 16. DNA Damage Response and Repair in Boron Neutron Capture Therapy | MDPI [mdpi.com]
- 17. Molecular Mechanisms of Specific Cellular DNA Damage Response and Repair Induced by the Mixed Radiation Field During Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 19. Analysis of DNA Damage Responses After Boric Acid-mediated Boron Neutron Capture Therapy in Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 20. Boron neutron capture therapy induces cell cycle arrest and cell apoptosis of glioma stem/progenitor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BNCT induced immunomodulatory effects contribute to mammary tumor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BNCT induced immunomodulatory effects contribute to mammary tumor inhibition | PLOS One [journals.plos.org]
Unveiling the Molecular Interactions of BCTP: A Technical Guide
Introduction
The acronym BCTP can refer to different entities in scientific literature, leading to potential ambiguity. In the context of molecular biology and drug discovery, it most prominently stands for Translationally Controlled Tumor Protein (TCTP) , a highly conserved and multifunctional protein implicated in a wide array of cellular processes, including cell growth, proliferation, apoptosis, and immune responses. This guide will provide an in-depth exploration of the known biological targets of TCTP.
Alternatively, this compound could be an abbreviation for a chemical compound, such as a bromo-chloro-trifluoromethyl-pyrazole derivative. While various pyrazole compounds with these moieties have been synthesized and investigated for their biological activities, a specific, widely recognized compound consistently abbreviated as "this compound" is not readily identifiable in the current body of scientific literature. This guide will therefore focus on the well-documented biological targets of the protein TCTP.
Biological Targets of Translationally Controlled Tumor Protein (TCTP)
TCTP exerts its diverse functions through direct interactions with a range of biological molecules. These interactions are crucial for its role in both normal cellular physiology and in pathological conditions, particularly cancer. The primary and best-characterized biological targets of TCTP are members of the Bcl-2 family of apoptosis regulators. Additionally, TCTP interacts with other proteins and ions, expanding its regulatory scope.
Anti-Apoptotic Bcl-2 Family Proteins: Mcl-1 and Bcl-xL
A critical function of TCTP is its role as a pro-survival factor in tumor cells, which it achieves by inhibiting the mitochondrial apoptosis pathway.[1] This anti-apoptotic activity is mediated through direct binding to and stabilization of the anti-apoptotic Bcl-2 family members, Myeloid Cell Leukemia 1 (Mcl-1) and B-cell lymphoma-extra large (Bcl-xL).[1][2]
-
Interaction with Mcl-1: TCTP binds to Mcl-1, a key regulator of apoptosis. This interaction is thought to reduce the turnover of Mcl-1 by inhibiting its ubiquitination, thereby decreasing Mcl-1-mediated apoptosis.[1] The binding occurs via a BH3-like motif present in TCTP, which inserts into the BH3 binding groove of Mcl-1.[1] This interaction leads to a conformational change in TCTP, causing its globular domain to become destabilized and transition into a molten-globule state.[1]
-
Interaction with Bcl-xL: TCTP also directly binds to Bcl-xL, another crucial anti-apoptotic protein.[1][2] This interaction prevents the pro-apoptotic protein Bax from inducing the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptosis pathway.[1] Similar to its interaction with Mcl-1, the BH3-like motif of TCTP is involved in binding to Bcl-xL.[1]
Signaling Pathway
The interaction of TCTP with Mcl-1 and Bcl-xL is a key mechanism by which cancer cells evade apoptosis. By stabilizing these anti-apoptotic proteins, TCTP helps to maintain mitochondrial integrity and prevent the activation of caspases, the executioners of apoptosis.
Y-box-binding protein 1 (YBX1)
To further elucidate the cellular functions of TCTP, its interactome in HeLa cells was analyzed, revealing 98 potential binding partners.[3] Among these, the interaction with Y-box-binding protein 1 (YBX1) was confirmed both in vitro and in vivo.[3] YBX1 is a multifunctional protein involved in cell proliferation, RNA splicing, DNA repair, and drug resistance.[3] The interaction is localized to the N-terminal region of TCTP and the first 129 amino acids of YBX1.[3] This interaction suggests that TCTP and YBX1 may cooperate in regulating diverse cellular pathways in cancer cells.[3]
Calcium (Ca²⁺)
TCTP has been identified as a calcium-binding protein.[2][4] This activity was demonstrated in vitro for prostatic TCTP.[4] The ability to bind Ca²⁺ suggests that TCTP may play a role in preventing the increase of cytosolic Ca²⁺ levels, which can trigger Ca²⁺-dependent apoptosis pathways.[2]
Fortilin/TCTP Binding Protein (FBP1)
In a study on the shrimp Penaeus monodon, a novel binding protein for Fortilin (the shrimp homolog of TCTP), named FBP1, was identified.[2] This interaction is believed to be part of a defense mechanism against viral infection.[2] The contact sites were predicted to be at amino acid residues 44–51 and 77–88 of FBP1.[2]
Quantitative Data on TCTP Interactions
Currently, there is a lack of publicly available, specific quantitative binding affinity data (e.g., K_d, IC₅₀) for the interactions between TCTP and its primary biological targets in the provided search results. The interactions are described qualitatively and have been confirmed through various experimental methods.
Experimental Protocols
The identification and characterization of TCTP's biological targets have been achieved through a variety of experimental techniques.
Co-immunoprecipitation (Co-IP) and Mass Spectrometry (MS)
This workflow is a standard method for identifying protein-protein interactions.
Protocol Outline:
-
Cell Lysis: HeLa cells are lysed to release cellular proteins.
-
Immunoprecipitation: An antibody specific to TCTP is added to the cell lysate. This antibody binds to TCTP, forming an antibody-protein complex.
-
Complex Pull-down: Protein A/G beads are added to the lysate. These beads bind to the antibody, allowing the entire complex (beads, antibody, TCTP, and any interacting proteins) to be precipitated out of the solution by centrifugation.
-
Washing: The precipitated complex is washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Mass Spectrometry: The eluted proteins are identified using mass spectrometry.
Bimolecular Fluorescence Complementation (BiFC) Analysis
BiFC is used to visualize protein-protein interactions in living cells.
Protocol Outline:
-
Vector Construction: Two non-fluorescent fragments of a fluorescent protein (e.g., YFP) are fused to TCTP and a potential interacting protein (e.g., YBX1), respectively.
-
Co-transfection: The two constructs are co-transfected into cells.
-
Interaction and Fluorescence: If TCTP and the other protein interact, the two fragments of the fluorescent protein are brought into close proximity, allowing them to refold and emit a fluorescent signal.
-
Microscopy: The fluorescence is detected using a fluorescence microscope, confirming the interaction and its subcellular localization.
Biological Targets of Pyrazole Derivatives
As mentioned in the introduction, while no specific compound abbreviated as "this compound" is prominent, various bromo- and trifluoromethyl-substituted pyrazole compounds have been studied and shown to interact with several biological targets. These include:
-
Glycogen synthase kinase 3β (GSK3β) and Nuclear factor (erythroid-derived 2)–like 2 (Nrf2) : Targeted by pyrazole derivatives with para-bromo substitutions on an aldehyde aromatic ring.[5]
-
Monoamine oxidase A (MAO-A) and Monoamine oxidase B (MAO-B) : Inhibited by certain pyrazole analogs.[5][6]
-
Factor Xa : A critical enzyme in the coagulation cascade, inhibited by a pyrazole-5-carboxamide derivative.[7]
-
Opioid receptors , Acid-sensing ion channel subtype 1α (ASIC-1α) , and Transient receptor potential vanilloid subtype 1 (TRPV-1) : Modulated by different substituted pyrazole compounds.[5]
These findings highlight the potential of the pyrazole scaffold in developing targeted therapies for a range of diseases.
Conclusion
Translationally Controlled Tumor Protein (TCTP) is a key regulatory protein with a growing list of identified biological targets. Its interactions with the anti-apoptotic proteins Mcl-1 and Bcl-xL are central to its role in cancer cell survival. The discovery of its interaction with YBX1 and its calcium-binding properties further expands its known functional repertoire. Future research will likely uncover more binding partners and further detail the complex regulatory networks in which TCTP participates. While the pyrazole chemical scaffold shows promise for targeting various biological molecules, a specific, widely studied compound known as this compound has yet to be clearly defined. The continued exploration of TCTP's interactions will undoubtedly provide valuable insights for the development of novel therapeutic strategies.
References
- 1. Structural transitions in TCTP tumor protein upon binding to the anti-apoptotic protein family member Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Novel Binding Protein for Fortilin/TCTP — Component of a Defense Mechanism against Viral Infection in Penaeus monodon | PLOS One [journals.plos.org]
- 3. Characterization of the Translationally Controlled Tumor Protein (TCTP) Interactome Reveals Novel Binding Partners in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translationally controlled tumor protein (TCTP) in the human prostate and prostate cancer cells: expression, distribution, and calcium binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Bicycle Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicycle Drug Conjugates (BDCs) represent an emerging class of targeted therapeutics that combine the tissue-penetrating advantages of small molecules with the target specificity traditionally associated with antibody-based therapies.[1][2] Developed by Bicycle Therapeutics, these novel constructs are comprised of a bicyclic peptide (Bicycle) linked to a potent cytotoxic payload.[2][3] Their low molecular weight (1.5-2.5 kDa) allows for rapid tumor penetration and renal clearance, potentially reducing the systemic toxicities often observed with larger antibody-drug conjugates (ADCs).[4][5][6] This guide provides an in-depth overview of the core technology, mechanism of action, and preclinical and clinical data for leading BDC candidates.
Core Technology: The Bicycle Platform
Bicycles are synthetic, short peptides constrained by a chemical scaffold to form two loops, creating a stable and conformationally rigid structure.[1][3] This bicyclic architecture allows for a large binding footprint, enabling high-affinity and selective interactions with protein targets, including those that have been challenging for conventional small molecules.[6]
The identification of target-specific Bicycles is achieved through a proprietary phage display screening platform.[1][4] This technology allows for the rapid selection and optimization of Bicycles with desired binding characteristics. Once identified, these peptides are chemically synthesized and can be readily conjugated to various payloads, including small molecule toxins, to create BDC candidates.[3]
Mechanism of Action
The therapeutic action of BDCs is a multi-step process designed to deliver a cytotoxic payload directly to tumor cells while minimizing exposure to healthy tissues.[7]
-
Target Binding: The BDC is administered intravenously and circulates through the bloodstream.[8] The Bicycle component's small size facilitates rapid extravasation and penetration into the tumor microenvironment.[4] It then selectively binds to a specific tumor antigen on the surface of cancer cells.[7]
-
Internalization and Payload Release: Upon binding, the BDC-target complex is internalized by the tumor cell. Inside the cell, the linker connecting the Bicycle to the payload is cleaved by intracellular enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.[5][7] This releases the active cytotoxic agent.
-
Induction of Cell Death: The released payload then exerts its cytotoxic effect, typically by disrupting critical cellular processes like microtubule dynamics, leading to cell cycle arrest and apoptosis.[8][9] Some BDCs are also designed for the linker to be cleaved extracellularly, releasing the toxin within the tumor microenvironment to induce bystander killing of adjacent tumor cells.[10]
Key Bicycle Drug Conjugate Candidates
Several BDCs are currently in preclinical and clinical development for the treatment of various solid tumors. The following tables summarize the key characteristics and available efficacy data for three leading candidates: BT5528, zelenectide pevedotin (formerly BT8009), and BT1718.
Table 1: Overview of Key Bicycle Drug Conjugate Candidates
| Candidate | Target Antigen | Payload | Linker Type | Key Indications |
| BT5528 | Ephrin type-A receptor 2 (EphA2) | Monomethyl auristatin E (MMAE) | Valine-citrulline (cleavable) | Ovarian, Urothelial, Non-small cell lung, Triple-negative breast, Head and neck, Gastric cancers[11] |
| Zelenectide pevedotin (BT8009) | Nectin-4 | Monomethyl auristatin E (MMAE) | Valine-citrulline (cleavable) | Urothelial, Breast, Lung, and other Nectin-4 expressing cancers[12][13] |
| BT1718 | Membrane Type 1-Matrix Metalloproteinase (MT1-MMP) | Maytansinoid (DM1) | Hindered disulfide (cleavable) | Triple-negative breast cancer, Non-small cell lung cancer[4][14] |
Table 2: Summary of Clinical and Preclinical Efficacy Data
| Candidate | Study Phase | Population | Key Findings |
| BT5528 | Phase I/II (Dose Escalation) | Advanced Solid Tumors | Overall Response Rate (ORR): 6.7% at 6.5 mg/m² q2w. Disease Control Rate (DCR): 20.0% at 6.5 mg/m² q2w.[15][16] |
| Zelenectide pevedotin (BT8009) | Phase I/II (Duravelo-1) | Metastatic Urothelial Carcinoma (mUC) | First-line cisplatin-ineligible mUC (in combination with pembrolizumab): 60% ORR (12/20 efficacy-evaluable patients).[17] Recurrent/unresectable mUC (monotherapy): 45% ORR with a median duration of response of 11.1 months.[18] |
| Non-Small Cell Lung Cancer (NSCLC) with NECTIN4 gene amplification | 40.0% ORR (2/5) in patients with NECTIN4 gene amplification, compared to 8.8% ORR (3/34) in all efficacy-evaluable patients.[17] | ||
| BT1718 | Preclinical | Cell-line and Patient-Derived Xenograft Models | Demonstrated profound antitumor activity, including complete tumor regression in models of non-small cell lung and triple-negative breast cancer at doses as low as 3mg/kg.[4] |
Experimental Protocols
The development and evaluation of BDCs involve a series of well-defined experimental protocols, from initial discovery to clinical assessment.
BDC Discovery and Synthesis
-
Phage Display: Bicycle binders are identified using a proprietary phage display technology that screens vast libraries of bicyclic peptides against the target antigen.[4][9]
-
Peptide Synthesis: Bicycles are chemically synthesized using standard solid-phase peptide synthesis (SPPS) followed by a proprietary cyclization step to create the bicyclic structure.[9]
-
Conjugation: The synthesized Bicycle is then conjugated to the linker-payload moiety to generate the final BDC.[9]
Preclinical Evaluation
-
In Vitro Assays:
-
Binding Affinity: The binding affinity of the BDC to its target is determined using techniques such as surface plasmon resonance (SPR).[5]
-
Cytotoxicity Assays: The potency of the BDC is assessed by measuring its ability to kill cancer cell lines expressing the target antigen in a dose-dependent manner.[10]
-
-
In Vivo Models:
-
Xenograft Studies: The antitumor efficacy of BDCs is evaluated in immunodeficient mice bearing human tumor xenografts (both cell-line derived and patient-derived).[4][9] Tumor growth inhibition and regression are monitored over time following BDC administration.[19]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the BDC and the released payload are characterized.[5][20] PD studies assess the on-target effects of the BDC in vivo.
-
Clinical Trial Design
Clinical evaluation of BDCs typically follows a phased approach:
-
Phase I: First-in-human, open-label, dose-escalation studies are conducted in patients with advanced solid tumors expressing the target antigen.[8][21] The primary objectives are to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D).[8][16] A 3+3 dose-escalation design followed by a Bayesian logistic regression model is often employed.[8]
-
Phase II: Dose-expansion cohorts are enrolled to further evaluate the antitumor activity of the BDC at the RP2D in specific tumor types.[8][11] The primary endpoint is typically the overall response rate (ORR).[21]
-
Phase III: Larger, randomized controlled trials are designed to compare the efficacy and safety of the BDC against the standard of care in a specific patient population.
References
- 1. cambridgeand.com [cambridgeand.com]
- 2. About Bicycle Therapeutics [pharmiweb.jobs]
- 3. youtube.com [youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bicycletherapeutics.com [bicycletherapeutics.com]
- 7. bicycletherapeutics.com [bicycletherapeutics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bicycletherapeutics.com [bicycletherapeutics.com]
- 10. bicycletherapeutics.com [bicycletherapeutics.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. bicycletherapeutics.com [bicycletherapeutics.com]
- 13. bicycletherapeutics.com [bicycletherapeutics.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Results From First-in-Human Phase I Dose-Escalation Study of a Novel Bicycle Toxin Conjugate Targeting EphA2 (BT5528) in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bicycle Therapeutics Announces Data Updates Across Zelenectide Pevedotin Program and Development Strategy Leveraging NECTIN4 Gene Amplification - BioSpace [biospace.com]
- 18. onclive.com [onclive.com]
- 19. bicycletherapeutics.com [bicycletherapeutics.com]
- 20. BT8009; A Nectin-4 Targeting Bicycle Toxin Conjugate for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
a are the key publications on BCTP?
To provide a comprehensive technical guide on BCTP, it is essential to first identify the specific molecule or concept this acronym refers to, as it can have multiple meanings in different scientific contexts. For instance, this compound could refer to:
-
A specific chemical compound: Many research chemicals and potential drug candidates are designated with acronyms.
-
A biological pathway or protein: Acronyms are frequently used to denote signaling pathways, proteins, or other biological entities.
Without a more specific definition of this compound, a detailed guide with the requested data presentation, experimental protocols, and visualizations cannot be accurately generated.
To proceed, please specify the full name or the scientific area of interest for this compound.
Once the specific this compound is identified, a thorough literature search can be conducted to provide the requested in-depth technical guide, including:
-
Quantitative Data Summary: Tables summarizing key findings such as IC50 values, binding affinities, efficacy data, and other relevant metrics.
-
Detailed Experimental Protocols: Step-by-step methodologies for crucial experiments as described in the literature.
-
Signaling Pathway and Workflow Diagrams: Custom-generated Graphviz diagrams to visually represent complex biological processes and experimental designs.
Structural Analogs of BCTP: A Technical Guide to Synthesis, Data, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analogs of N-(biphenyl-4-yl)-2-(1H-indol-3-yl)acetamide (BCTP), a compound scaffold with potential applications in modulating critical cellular signaling pathways. This document details the synthesis of key structural analogs, presents quantitative pharmacological data for related compounds, and elucidates the implicated Wnt/β-catenin signaling pathway. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting this pathway.
Introduction
N-(biphenyl-4-yl)-2-(1H-indol-3-yl)acetamide (this compound) represents a promising chemical scaffold in drug discovery. Its constituent moieties, a biphenyl group and an indole-3-acetamide core, are found in numerous biologically active compounds. Of particular interest is the potential for this compound analogs to modulate the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in various cancers. This guide explores the synthesis, pharmacological activity, and mechanistic aspects of this compound and its structural analogs.
Structural Analogs of this compound and Related Compounds
While specific analogs combining the exact biphenyl and indole acetamide fragments of this compound with extensive pharmacological data are not widely reported in publicly available literature, we can analyze related compounds that share significant structural similarity. These include N-substituted 4-biphenyl acetamides and N-substituted 2-(1H-indol-3-yl)-2-oxoacetamides.
N-Substituted 4-Biphenyl Acetamide Derivatives
A number of N-substituted (4-biphenyl)amides have been synthesized and evaluated for their biological activities. These compounds retain the biphenyl-acetamide core of this compound.
N-Substituted 2-(1H-indol-3-yl)-2-oxoacetamide Derivatives
Derivatives of 2-(1H-indol-3-yl)-2-oxoacetamide have been synthesized and investigated for their potential as anticancer agents. These compounds feature the indole-acetamide portion of the this compound scaffold.
Quantitative Pharmacological Data
The following tables summarize the in vitro cytotoxic activity of structural analogs and related compounds, providing IC50 values against various human cancer cell lines. This data offers insights into the potential antiproliferative effects of these chemical scaffolds.
Table 1: Cytotoxicity of N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Derivatives [1]
| Compound | Hela (IC50, μM) | MCF7 (IC50, μM) | HepG2 (IC50, μM) |
| 5b | >50 | >50 | >50 |
| 5j | 24.32 ± 2.11 | 29.45 ± 2.33 | 18.76 ± 1.54 |
| 5k | 19.87 ± 1.87 | 21.09 ± 2.01 | 15.43 ± 1.29 |
| 5l | 15.65 ± 1.32 | 18.98 ± 1.76 | 12.34 ± 1.11 |
| 5s | 12.87 ± 1.15 | 15.43 ± 1.43 | 10.56 ± 1.14 |
Table 2: Cytotoxicity of N-aryl(indol-3-yl)glyoxamides [2]
| Compound | HeLa/KB (IC50, nM) | L1210 (IC50, nM) | SKOV3 (IC50, nM) |
| 55 | 39 | 51 | 11 |
Experimental Protocols
General Synthesis of N-Substituted 4-Biphenyl Acetamide Derivatives[3]
A general method for the synthesis of N-substituted 4-biphenyl amides involves a two-step process:
-
Preparation of 4-Biphenyl Acetyl Chloride: 4-Biphenyl acetic acid is refluxed with thionyl chloride in a dry, aprotic solvent such as benzene. The reaction progress can be monitored by observing color changes. Upon completion, the solvent is removed to yield crude 4-biphenyl acetyl chloride.
-
Amide Formation: The crude 4-biphenyl acetyl chloride is then reacted with a variety of primary or secondary amines or amides in a suitable solvent to form the corresponding N-substituted 4-biphenyl acetamide derivatives. The products are typically purified by crystallization.
General Synthesis of N-Substituted 2-(1H-indol-3-yl)-2-oxoacetamide Derivatives[1][4]
The synthesis of these derivatives generally follows a standard amide coupling procedure:
-
Activation of Indole-3-glyoxylic Acid: Indole-3-glyoxylic acid is activated using a suitable coupling agent. A common method involves conversion to the acid chloride using oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF).
-
Amide Coupling: The activated indole-3-glyoxylyl chloride is then reacted with a desired primary or secondary amine in the presence of a base, such as triethylamine or diisopropylethylamine (DIPEA), in a solvent like DCM or DMF. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Signaling Pathways
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.[3] this compound and its analogs are hypothesized to exert their biological effects through the inhibition of this pathway.
The Canonical Wnt/β-Catenin Signaling Pathway
In the absence of a Wnt ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3 (GSK3), and casein kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3] This keeps cytoplasmic β-catenin levels low.
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is disassembled.[3] This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, leading to the expression of Wnt target genes that promote cell proliferation and survival.[4]
Caption: Canonical Wnt/β-catenin signaling pathway and hypothesized point of inhibition by this compound analogs.
Experimental Workflow for Assessing Wnt/β-Catenin Signaling Inhibition
A common method to assess the inhibitory activity of compounds on the Wnt/β-catenin pathway is the TOP/FOP Flash reporter assay.
Caption: Workflow for TOP/FOP Flash reporter assay to quantify Wnt/β-catenin signaling.
Conclusion
The N-(biphenyl-4-yl)-2-(1H-indol-3-yl)acetamide (this compound) scaffold represents a promising starting point for the development of novel inhibitors of the Wnt/β-catenin signaling pathway. The synthesis of analogs based on the biphenyl-acetamide and indole-acetamide cores is feasible through established chemical methodologies. The quantitative data on related compounds suggest that this class of molecules possesses antiproliferative activity. Further investigation into the direct synthesis and biological evaluation of a focused library of this compound analogs is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to advance these efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and structure-activity relationships of N-aryl(indol-3-yl)glyoxamides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Diterpene Alkaloids as Novel Inhibitors of the Wnt/β-catenin Pathway in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Patent Landscape of Bispecific T-Cell Engagers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of cancer immunotherapy has been revolutionized by the advent of bispecific T-cell engagers (BiTEs), a class of engineered proteins that redirect a patient's own T-cells to recognize and eliminate tumor cells. This guide provides an in-depth analysis of the core patent landscape for these innovative therapeutics, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the key patent holders, the technological cornerstones of BiTE development, detailed experimental protocols for their characterization, and the intricate signaling pathways that underpin their mechanism of action.
The Core Patent Landscape: Key Players and Foundational Technologies
The patent landscape for bispecific T-cell engagers is dynamic and competitive, with a few key players holding seminal patents that have shaped the field. Amgen, with its BiTE® platform, is a dominant force, holding foundational patents for the single-chain variable fragment (scFv)-based tandem design that is characteristic of many first-generation BiTEs. Other major players include Roche (and its subsidiary Genentech), Janssen (a Johnson & Johnson company), Pfizer, Regeneron, and Xencor, each contributing with their proprietary platforms and novel molecular formats.
The table below summarizes the key patent-holding companies in the bispecific T-cell engager space and highlights some of their core technological contributions.
| Company | Key Technological Contributions | Representative Patent Families/Technologies |
| Amgen | Pioneered the BiTE® (Bispecific T-cell Engager) platform, a tandem scFv format. | Foundational patents on the BiTE® molecule structure and its use in redirecting T-cells to tumor antigens. Blincyto® (blinatumomab) is a key product. |
| Roche/Genentech | Developed various bispecific antibody formats, including CrossMAb technology for correct heavy and light chain association. | Patents covering CrossMAb and other formats for generating stable and functional bispecific antibodies. |
| Janssen | Focus on IgG-like bispecific antibodies with longer half-lives. | Patents related to their DuoBody® platform for the generation of bispecific IgG1 antibodies. |
| Pfizer | Development of various bispecific antibody formats and targeting novel tumor antigens. | A broad portfolio covering different bispecific antibody structures and their applications in oncology. |
| Regeneron | Veloci-Bi® platform for the rapid generation of bispecific antibodies. | Patents on their proprietary platform for producing full-length human bispecific antibodies. |
| Xencor | XmAb® bispecific antibody engineering platform, including the 2+1 format for enhanced tumor selectivity. | Patents covering their Fc domain engineering technologies to create novel bispecific antibody formats with tailored properties. |
A significant portion of the patent filings in this area revolves around several key aspects:
-
Molecular Formats: Patents cover a wide array of bispecific antibody formats beyond the tandem scFv design, including diabodies, tandem diabodies, and various IgG-like formats with improved stability and half-life.
-
Target Antigens: A vast number of patents are directed towards BiTEs targeting specific tumor-associated antigens (TAAs) such as CD19, CD20, BCMA, EpCAM, and PSMA, as well as the T-cell co-receptor CD3.
-
Manufacturing Processes: Methods for producing and purifying these complex biomolecules are also heavily patented.
-
Methods of Use: Patents often claim the use of specific BiTEs for the treatment of various cancers.
The following table details some of the key approved bispecific T-cell engagers and their associated patents.
| Drug Name (Generic) | Target Antigens | Developer | Key US Patent(s) | Approximate Expiration Date |
| Blinatumomab (Blincyto®) | CD19 x CD3 | Amgen | 7,112,324; 7,575,923; 8,007,796 | 2027-2030[1] |
| Mosunetuzumab (Lunsumio®) | CD20 x CD3 | Roche/Genentech | 10,174,124 | Not readily available |
| Teclistamab (Tecvayli®) | BCMA x CD3 | Janssen | Not readily available | Not readily available |
| Glofitamab (Columvi®) | CD20 x CD3 | Roche/Genentech | Not readily available | Not readily available |
| Epcoritamab (Epkinly®) | CD20 x CD3 | Genmab/AbbVie | Not readily available | Not readily available |
Core Experimental Protocol: T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
A cornerstone experiment for characterizing the in vitro efficacy of bispecific T-cell engagers is the T-cell Dependent Cellular Cytotoxicity (TDCC) assay. This assay measures the ability of a BiTE to mediate the killing of target tumor cells by T-cells.
Objective:
To determine the potency and efficacy of a bispecific T-cell engager in inducing T-cell mediated lysis of target cancer cells.
Materials:
-
Target Cells: A cancer cell line endogenously expressing the tumor-associated antigen (TAA) of interest (e.g., NCI-H929 for BCMA, Raji for CD19/CD20).
-
Effector Cells: Isolated human Pan T-cells or Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Bispecific T-cell Engager (BiTE): The therapeutic antibody construct to be tested.
-
Assay Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Detection Reagent: A reagent to measure cell viability, such as a luciferase-based substrate (e.g., CellTiter-Glo®) or a fluorescent dye for live/dead cell discrimination.
-
Assay Plates: 96-well or 384-well flat-bottom tissue culture plates.
Methodology:
-
Cell Preparation:
-
Culture target cells to ~80% confluency, harvest, and resuspend in assay medium at a concentration of 2 x 10^5 cells/mL.
-
Thaw and wash effector T-cells, and resuspend in assay medium at a concentration appropriate for the desired Effector-to-Target (E:T) ratio (e.g., for a 10:1 E:T ratio, resuspend at 2 x 10^6 cells/mL).
-
-
Assay Setup:
-
Prepare serial dilutions of the BiTE antibody in assay medium.
-
In a 96-well plate, add 50 µL of the target cell suspension to each well (10,000 cells/well).
-
Add 50 µL of the effector T-cell suspension to the appropriate wells (100,000 cells/well for a 10:1 E:T ratio).
-
Add 100 µL of the diluted BiTE antibody to the wells.
-
Controls:
-
Target cells only (no effector cells or BiTE).
-
Target cells with effector cells (no BiTE).
-
Effector cells only (no target cells or BiTE).
-
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
Data Acquisition:
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add the cell viability detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each BiTE concentration using the following formula:
-
Plot the % specific lysis against the log of the BiTE concentration and fit a four-parameter logistic curve to determine the EC50 value (the concentration of BiTE that induces 50% of the maximum specific lysis).
-
Experimental Workflow Diagram
Caption: Workflow for a T-Cell Dependent Cellular Cytotoxicity (TDCC) assay.
Signaling Pathways in Bispecific T-Cell Engager Therapy
The efficacy of BiTEs hinges on their ability to physically link a T-cell to a tumor cell, thereby triggering a potent anti-tumor immune response. This process is initiated by the simultaneous binding of the BiTE to the CD3 complex on the T-cell surface and a specific tumor-associated antigen (TAA) on the cancer cell.
CD3 Signaling Pathway
The engagement of the CD3 complex by a BiTE initiates a signaling cascade within the T-cell that is analogous to the activation triggered by a T-cell receptor (TCR) recognizing its cognate antigen presented by an antigen-presenting cell. This leads to T-cell activation, proliferation, and the release of cytotoxic granules that induce apoptosis in the target tumor cell.
Caption: Simplified CD3 signaling cascade initiated by a bispecific T-cell engager.
Tumor-Associated Antigen Signaling
While the primary role of the TAA-binding arm of a BiTE is to tether the T-cell to the tumor cell, the engagement of the TAA itself can sometimes influence signaling within the cancer cell. The consequences of this signaling are dependent on the specific TAA being targeted. Below are simplified representations of signaling pathways for several common TAAs targeted by BiTEs.
CD19 and CD20 Signaling in B-Cell Malignancies
CD19 and CD20 are cell surface markers expressed on B-cells and are common targets in B-cell leukemias and lymphomas. Their engagement can influence B-cell receptor (BCR) signaling and other intracellular pathways.
Caption: Simplified signaling pathways for CD19 and CD20 in B-cells.
BCMA Signaling in Multiple Myeloma
B-cell maturation antigen (BCMA) is a key survival receptor for plasma cells and a prominent target in multiple myeloma.
Caption: Simplified BCMA signaling pathway in multiple myeloma cells.
EpCAM Signaling in Epithelial Cancers
Epithelial cell adhesion molecule (EpCAM) is overexpressed in many carcinomas and its engagement can trigger intracellular signaling that affects cell proliferation and adhesion.
Caption: Simplified EpCAM signaling pathway in epithelial cancer cells.
Logical Relationships in the BiTE Patent Landscape
The patent landscape for bispecific T-cell engagers can be understood as a series of interconnected domains, each with its own focus of innovation and intellectual property protection.
Caption: Logical relationships within the bispecific T-cell engager patent landscape.
References
Pioneers in B-Cell Targeted Therapy: A Technical Guide
The field of B-cell targeted therapy, a cornerstone of modern immunology and oncology, has been shaped by the groundbreaking work of numerous scientists and researchers. This guide delves into the core scientific advancements, honoring the pioneers whose discoveries have led to revolutionary treatments for a range of diseases, from hematological malignancies to autoimmune disorders.
The Pioneers of B-Cell Targeted Therapy
The development of B-cell targeted therapies can be broadly categorized into two major areas: monoclonal antibodies and chimeric antigen receptor (CAR) T-cell therapy.
Monoclonal Antibodies: Targeting B-Cells with Precision
The journey towards targeted B-cell depletion began with the advent of monoclonal antibody technology. In 1975, César Milstein, Ph.D. , and Georges Köhler, Ph.D. , developed a method to produce monoclonal antibodies, a discovery that earned them the Nobel Prize in Physiology or Medicine in 1984 and laid the foundational groundwork for targeted therapies[1].
A pivotal moment in B-cell targeted therapy was the identification of the CD20 antigen on B-cells in 1988[1]. This discovery paved the way for the development of rituximab , the first monoclonal antibody approved for the treatment of cancer[2]. The creation of rituximab was a collaborative effort, with key contributions from researchers at IDEC Pharmaceuticals, including Ronald Levy, M.D. , who was instrumental in its development for treating malignant B-cells[3]. Lee Nadler from the Dana Farber Cancer Institute was also a key figure, having discovered the CD20 antigen in 1980 and subsequently creating murine antibodies against it[4].
CAR T-Cell Therapy: Engineering the Immune System to Fight Cancer
The concept of genetically engineering T-cells to recognize and attack cancer cells was pioneered by Zelig Eshhar, Ph.D. , at the Weizmann Institute of Science in Israel. In 1989, his team developed the first chimeric antigen receptors (CARs), which he initially called "T-bodies"[5][6]. This seminal work established the fundamental principle of CAR T-cell therapy[6][7][8][9].
Building on Eshhar's foundational research, Carl H. June, M.D. , at the University of Pennsylvania, has been a leading figure in translating CAR T-cell therapy from the laboratory to the clinic[10][11][12][13][14]. His lab was instrumental in developing second-generation CAR T-cells targeting the CD19 antigen on B-cells and demonstrating their remarkable efficacy in treating B-cell malignancies[7]. This work led to the first FDA-approved CAR T-cell therapy, tisagenlecleucel (Kymriah), in 2017[10][14].
Quantitative Data from Clinical Trials
The efficacy and safety of B-cell targeted therapies have been extensively evaluated in numerous clinical trials. The following tables summarize key quantitative data from pivotal studies.
Table 1: Efficacy of Rituximab in Non-Hodgkin's Lymphoma (NHL)
| Trial/Indication | Treatment | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Time to Response | Reference |
| Relapsed/Refractory, Low-Grade or Follicular NHL | Rituximab 375 mg/m² weekly for 4 doses | 48% | 10% | 50 days | [15] |
| Relapsed/Refractory, Low-Grade NHL | Rituximab 375 mg/m² weekly for 8 doses | - | - | - | [16] |
| First-Line Low-Tumor Burden Follicular Lymphoma (Experimental Arm) | Subcutaneous Rituximab | 80% (at M3), 80% (at M12) | 29.0% (at M3), 55.0% (at M12) | - | [17] |
| First-Line Low-Tumor Burden Follicular Lymphoma (Control Arm) | Intravenous Rituximab | 83.3% (at M3), 69.6% (at M12) | 38.2% (at M3), 46.1% (at M12) | - | [17] |
Table 2: Efficacy of Ofatumumab in Relapsing Multiple Sclerosis (RMS)
| Trial | Treatment Comparison | Annualized Relapse Rate (ARR) Reduction | 3-Month Confirmed Disability Progression (CDP) Reduction | 6-Month CDP Reduction | Reference |
| ASCLEPIOS I & II | Ofatumumab vs. Teriflunomide | 50.5% & 58.5% | 34.4% (pooled) | 32.5% (pooled) | [18] |
| ALITHIOS (4-year follow-up) | Continuous Ofatumumab | ARR: 0.05 | - | >80% free of 6-month CDW | [19][20] |
Table 3: Efficacy of Obinutuzumab in Chronic Lymphocytic Leukemia (CLL)
| Trial | Patient Population | Treatment | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Reference | | --- | --- | --- | --- | --- | --- | | GAUGUIN Phase 1 | Relapsed/Refractory CLL | Obinutuzumab (dose escalation) | 62% | 0% | - |[21][22] | | GAUGUIN Phase 2 | Relapsed/Refractory CLL | Obinutuzumab (1000 mg) | 30% (best overall) | 0% | 10.7 months |[21][22] | | iLLUMINATE | First-Line CLL | Ibrutinib + Obinutuzumab | - | - | Not Reached |[23] | | iLLUMINATE | First-Line CLL | Chlorambucil + Obinutuzumab | - | - | 22 months |[23] |
Table 4: Efficacy of CD19 and/or CD22 CAR T-Cell Therapy in B-Cell Malignancies (Meta-analysis)
| CAR T-Cell Target | Malignancy | Best Complete Response (bCR) Rate | Reference |
| CD22 | Acute Lymphoblastic Leukemia (ALL) | 68% | [24] |
| CD22 | Non-Hodgkin's Lymphoma (NHL) | 64% | [24] |
| CD19/CD22 | Acute Lymphoblastic Leukemia (ALL) | 90% | [24] |
| CD19/CD22 | Non-Hodgkin's Lymphoma (NHL) | 47% | [24] |
Table 5: Adverse Events of CAR T-Cell Therapy (Meta-analysis)
| Adverse Event | All Grades Incidence | Grade ≥3 Incidence | Reference | | --- | --- | --- | | Cytokine Release Syndrome (CRS) | 77% | 29% |[25] | | Neurological Symptoms (NS) | 40% | 28% |[25] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for key experiments in B-cell targeted therapy research.
Protocol 1: CAR T-Cell Production (Laboratory Scale)
This protocol outlines the general steps for the generation of CAR T-cells from peripheral blood mononuclear cells (PBMCs)[26][27].
Materials:
-
PBMCs from a healthy donor
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)
-
Anti-CD3 (OKT3) and anti-CD28 monoclonal antibodies
-
Human IL-7 and IL-15
-
Lentiviral vector encoding the CAR
-
Non-treated 24-well plates
-
Flow cytometer
Procedure:
-
T-Cell Activation (Day 1):
-
Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies (1 µg/mL each in sterile water) and incubate for at least 2-4 hours at 37°C.
-
Wash the wells with complete medium.
-
Seed 1 x 10^6 PBMCs per well in complete medium.
-
-
Lentiviral Transduction (Day 2):
-
Add the CAR-encoding lentiviral vector to the activated T-cell culture at a specific multiplicity of infection (MOI).
-
Incubate the cells for 48 hours at 37°C and 5% CO2.
-
-
CAR T-Cell Expansion (Day 4-12):
-
On day 4, replace the medium with fresh complete medium supplemented with human IL-7 and IL-15.
-
Continue to expand the cells, splitting them as needed to maintain an optimal cell density.
-
-
Flow Cytometry Analysis (Day 12):
-
Harvest the CAR T-cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a reagent to detect the CAR construct (e.g., anti-Fab antibody or a recombinant target protein).
-
Analyze the cells using a flow cytometer to determine the transduction efficiency and the phenotype of the CAR T-cell population[28][29].
-
Protocol 2: In Vitro B-Cell Activation Assay
This protocol describes a method for activating B-cells from PBMCs for functional studies[30][31][32].
Materials:
-
PBMCs
-
Complete RPMI-1640 medium
-
R848 (Resiquimod)
-
Human IL-2 or IL-21
-
96-well U-bottom plates
-
Flow cytometer or ELISA reader
Procedure:
-
Cell Culture Setup:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI-1640 medium.
-
Seed the PBMCs in a 96-well U-bottom plate.
-
-
B-Cell Stimulation:
-
Add R848 (1 µg/mL) and IL-2 or IL-21 (10 ng/mL) to the cell cultures.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Analysis of B-Cell Activation:
-
Flow Cytometry: Harvest the cells and stain with antibodies against B-cell activation markers (e.g., CD69, CD86) to assess the activation status.
-
ELISA: Collect the culture supernatant and perform an ELISA to measure the secretion of immunoglobulins (e.g., IgG, IgM) as an indicator of B-cell differentiation into antibody-secreting cells.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes is essential for understanding their mechanisms. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows in B-cell targeted therapy.
B-Cell Receptor (BCR) Signaling Pathway
The B-cell receptor is a critical molecule for B-cell activation, proliferation, and differentiation. Upon antigen binding, the BCR initiates a complex signaling cascade.
Caption: B-Cell Receptor (BCR) signaling cascade.
CAR T-Cell Mechanism of Action
CAR T-cells are engineered to recognize and eliminate cancer cells through a synthetic receptor.
Caption: CAR T-cell recognition and killing of a tumor cell.
CAR T-Cell Manufacturing Workflow
The production of CAR T-cells is a multi-step process that begins with the collection of a patient's own T-cells.
Caption: Autologous CAR T-cell manufacturing process.
References
- 1. Discovery – Development of Rituximab - NCI [cancer.gov]
- 2. Rituximab: an insider's historical perspective. | Semantic Scholar [semanticscholar.org]
- 3. Past, Present, and Future of Rituximab—The World’s First Oncology Monoclonal Antibody Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CAR T cell - Wikipedia [en.wikipedia.org]
- 6. The father of CAR T cells, Prof. Zelig Eshhar, passed away - Leibniz Institute for Immunotherapy [lit.eu]
- 7. oncodaily.com [oncodaily.com]
- 8. A history of CAR-T technology. The Evolution - Carina Biotech [carinabiotech.com]
- 9. Universal CAR-Ts for Treating Cancer | YEDA Technology Transfer [yedarnd.com]
- 10. Carl H. June - Wikipedia [en.wikipedia.org]
- 11. Dr. Carl H. June: Forging a Path for Cancer Cell Therapy - Leading Discoveries Magazine [leadingdiscoveries.aacr.org]
- 12. Carl H. June, creator of CAR-T therapies: ‘The genetic medicine of the future will be able to treat everything, from diabetes to chronic infections’ | Health | EL PAÍS English [english.elpais.com]
- 13. Latest News | June Lab | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 14. Carl June on the boundless potential of CAR T cell therapy | Penn Medicine [pennmedicine.org]
- 15. Rituximab in the treatment of non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rituxan-hcp.com [rituxan-hcp.com]
- 17. ascopubs.org [ascopubs.org]
- 18. novartis.com [novartis.com]
- 19. Five-Year Safety and Efficacy Outcomes with Ofatumumab in Patients with Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of four-year ofatumumab treatment in relapsing multiple sclerosis: The ALITHIOS open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. dovepress.com [dovepress.com]
- 23. First-line treatment of chronic lymphocytic leukemia with ibrutinib plus obinutuzumab versus chlorambucil plus obinutuzumab: final analysis of the randomized, phase III iLLUMINATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | A systematic review and meta-analysis of CD22 CAR T-cells alone or in combination with CD19 CAR T-cells [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 27. miltenyibiotec.com [miltenyibiotec.com]
- 28. miltenyibiotec.com [miltenyibiotec.com]
- 29. Advanced Flow Cytometry Assays for Immune Monitoring of CAR-T Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. B Cell Activation Functional Assay | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
How to use BCTP in cell culture experiments?
An important clarification is needed regarding your request for "BCTP in cell culture experiments." The acronym "this compound" is not uniquely defined in the context of cell culture and could refer to several distinct substances or cell types, each with vastly different experimental applications.
Based on initial research, "this compound" could potentially stand for:
-
BCP-ALL (B-cell precursor acute lymphoblastic leukemia): A type of leukemia cell line used in cancer research.
-
β-caryophyllene (BCP): A natural compound with potential anti-inflammatory and anti-cancer properties.
-
Biphasic Calcium Phosphate (BCP): A biomaterial used for bone tissue engineering scaffolds.
-
A potential misspelling or less common name for a compound related to BTK (Bruton's tyrosine kinase) signaling , which is relevant in certain cancer therapies.
To provide you with accurate and detailed Application Notes and Protocols, please specify which of these (or another specific entity) you are interested in. Once you clarify the subject, I can proceed with generating the comprehensive content you have requested, including detailed protocols, data tables, and Graphviz diagrams.
Application Notes and Protocols for the Administration of Novel Experimental Compounds in Mice: A General Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides a generalized protocol for the administration of a novel experimental compound in mice. As of the latest literature search, no specific in vivo dosage and administration data have been published for a compound designated "BCTP". The information herein is based on general pharmacological principles and publicly available protocols for similar novel, poorly soluble compounds, such as Bcp-T.A., an experimental inducer of ferroptosis. It is imperative that researchers conduct preliminary dose-finding and toxicity studies to determine the optimal and safe dosage range for their specific mouse model and experimental goals.[1]
Introduction to Novel Compound Administration in Preclinical Models
The in vivo administration of novel chemical entities is a critical step in preclinical drug development. The selection of an appropriate administration route, vehicle, and dosage regimen is fundamental to obtaining reliable and reproducible data. This guide outlines the key considerations and provides a general protocol for the intraperitoneal administration of a poorly soluble experimental compound.
Data Presentation: General Administration Parameters in Mice
The choice of an appropriate administration route is critical and depends on the experimental objective, the physicochemical properties of the compound, and the desired pharmacokinetic profile. The following table summarizes common administration routes and their general parameters for adult mice.[1]
| Administration Route | Typical Volume | Needle Size (Gauge) | Absorption Rate | General Notes |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 | Rapid | Commonly used for experimental drugs. Provides systemic exposure.[1] |
| Oral Gavage (PO) | < 0.5 mL | 20-22 (gavage needle) | Variable | Dependent on formulation and gastrointestinal absorption.[1] |
| Intravenous (IV) | < 0.2 mL | 27-30 | Immediate | Bypasses absorption for direct systemic circulation. |
| Subcutaneous (SC) | < 1-2 mL | 25-27 | Slow | Creates a depot for sustained release. |
Experimental Protocols
Formulation of a Poorly Soluble Compound
For a novel, poorly soluble compound, creating a stable and homogenous formulation is crucial for consistent delivery. A common approach for preclinical studies is to prepare a suspension in a suitable vehicle.
Materials:
-
Experimental compound powder (e.g., Bcp-T.A.)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)
-
Sterile containers
-
Magnetic stirrer or sonicator
-
Weighing scale
Procedure:
-
Prepare the vehicle by slowly adding CMC to sterile water while stirring continuously until fully dissolved and the solution is clear.[1]
-
Weigh the required amount of the experimental compound powder.[1]
-
In a sterile container, create a paste of the compound powder with a small amount of the vehicle.[1]
-
Gradually add the remaining vehicle to the paste while continuously mixing or sonicating to achieve a uniform suspension.[1]
-
Visually inspect the suspension for homogeneity before each administration.[1]
Administration Protocol: Intraperitoneal (IP) Injection
Intraperitoneal injection is a frequently used route for administering experimental compounds to mice, offering rapid systemic absorption.[1]
Materials:
-
Mouse restraint device (optional)
-
1 mL syringe
-
25-27 gauge needle
-
Compound formulation
-
70% ethanol for disinfection
Procedure:
-
Prepare the compound suspension and draw the calculated volume into the syringe. Ensure there are no air bubbles.[1]
-
Properly restrain the mouse, ensuring the head is secure and the abdomen is exposed. The mouse should be tilted slightly head-down to allow the abdominal organs to shift away from the injection site.[1]
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.[1]
-
Disinfect the injection site with 70% ethanol.[1]
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.[1]
-
Aspirate slightly to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new needle.[1]
-
Slowly inject the formulation.[1]
-
Withdraw the needle and return the mouse to its cage.[1]
-
Monitor the mouse for any adverse reactions post-injection.[1]
Visualizations
Signaling Pathway
The provided diagram illustrates the mechanism of action for the representative compound Bcp-T.A., a known inhibitor of Glutathione Peroxidase 4 (GPX4) that induces ferroptosis.
Experimental Workflow
This diagram outlines a general workflow for the preclinical evaluation of a novel compound in a mouse model.
References
Unraveling the Stability of BCTP: A Guide for Researchers
The stability of a biopharmaceutical compound is a critical determinant of its therapeutic efficacy and shelf life. For researchers, scientists, and drug development professionals, understanding the factors that influence the stability of a molecule, such as BCTP (beta-transducin repeat containing E3 ubiquitin protein ligase), is paramount. This document provides a detailed overview of the considerations for assessing the stability of this compound in various buffer systems, outlines experimental protocols, and discusses its relevant signaling pathways.
Understanding this compound
This compound, also known as β-TrCP, is a key component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. It plays a crucial role in the ubiquitin-proteasome pathway by recognizing and targeting specific phosphorylated substrate proteins for degradation. This regulatory function makes this compound a significant player in numerous cellular processes, including signal transduction, cell cycle progression, and apoptosis. Given its central role in cellular regulation, understanding the stability of this compound is essential for the development of therapeutics that may target or be influenced by its activity.
Factors Influencing this compound Stability in Different Buffers
The choice of buffer is a critical factor that can significantly impact the stability of a protein like this compound. Key parameters to consider include:
-
pH: The pH of the buffer solution can affect the ionization state of amino acid residues in this compound, influencing its tertiary structure and stability. Determining the optimal pH range where this compound maintains its native conformation and activity is crucial.
-
Buffer Species: Different buffer components can interact with the protein in various ways. For instance, phosphate buffers are commonly used but can sometimes lead to protein aggregation or precipitation. Tris buffers are another popular choice, but their pH is temperature-dependent. Citrate and acetate buffers are often used at acidic pH. The selection of the buffer species should be based on empirical testing.
-
Ionic Strength: The concentration of salts in the buffer can influence protein solubility and stability. High salt concentrations can stabilize proteins through the "salting-out" effect, but can also lead to aggregation. Conversely, low ionic strength can lead to protein denaturation.
-
Excipients and Additives: The addition of excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, mannitol), amino acids (e.g., arginine, glycine), and detergents can enhance the stability of this compound by preventing aggregation, oxidation, and surface adsorption.
Quantitative Data on this compound Stability
Currently, specific quantitative data on the stability of purified this compound in a wide range of buffers is not extensively available in the public domain. Stability studies are often proprietary to the research or commercial entity that conducted them. However, the general principles of protein stability testing apply to this compound. The following table provides a template for how such data would be structured.
| Buffer System | pH | Temperature (°C) | Storage Duration (Days) | Remaining Activity (%) | Aggregation Level (%) |
| 20 mM Tris-HCl, 150 mM NaCl | 7.5 | 4 | 7 | 95 | < 1 |
| 20 mM Tris-HCl, 150 mM NaCl | 7.5 | 25 | 7 | 70 | 5 |
| 50 mM Sodium Phosphate, 150 mM NaCl | 7.0 | 4 | 7 | 92 | 2 |
| 50 mM Sodium Phosphate, 150 mM NaCl | 7.0 | 25 | 7 | 65 | 8 |
| 20 mM Sodium Acetate, 150 mM NaCl | 5.0 | 4 | 7 | 88 | 3 |
| 20 mM Sodium Acetate, 150 mM NaCl | 5.0 | 25 | 7 | 55 | 12 |
Note: The data presented in this table is illustrative and should be determined experimentally for this compound.
Experimental Protocols for Assessing this compound Stability
A comprehensive assessment of this compound stability involves a combination of biophysical and functional assays.
Differential Scanning Fluorimetry (DSF) for Thermal Stability
DSF, also known as the Thermal Shift Assay, is a high-throughput method to determine the thermal stability of a protein in different buffer conditions.
Protocol:
-
Prepare a stock solution of purified this compound.
-
Prepare a series of buffers with varying pH, ionic strength, and excipients.
-
In a 96-well PCR plate, mix the this compound solution with each buffer and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Seal the plate and place it in a real-time PCR instrument.
-
Increase the temperature incrementally and monitor the fluorescence.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the inflection point of the fluorescence curve. Higher Tm values indicate greater thermal stability.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC is used to separate proteins based on their size and can effectively quantify the extent of aggregation.
Protocol:
-
Equilibrate an SEC column with the desired buffer.
-
Inject a sample of this compound that has been stored under specific buffer and temperature conditions.
-
Monitor the elution profile at 280 nm.
-
The appearance of high molecular weight peaks indicates the presence of soluble aggregates. The percentage of aggregation can be calculated from the peak areas.
Functional Assay: Ubiquitination Assay
To assess the functional stability of this compound, its ability to mediate the ubiquitination of a known substrate (e.g., phosphorylated β-catenin) can be measured.
Protocol:
-
Incubate this compound samples, stored under different buffer conditions, with E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5), ubiquitin, ATP, and the phosphorylated substrate.
-
Stop the reaction at various time points.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for the substrate or ubiquitin.
-
The formation of polyubiquitinated substrate indicates the functional activity of this compound.
Signaling Pathways Involving this compound
This compound is a critical regulator of several important signaling pathways. Understanding these pathways is essential for contextualizing the importance of this compound stability.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" containing GSK3β and CK1α. This phosphorylation event creates a binding site for this compound, which then targets β-catenin for ubiquitination and proteasomal degradation.
Caption: The role of this compound in the Wnt/β-catenin signaling pathway.
NF-κB Signaling Pathway
This compound is also involved in the regulation of the NF-κB signaling pathway. Upon stimulation (e.g., by TNFα), the IKK complex phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is then recognized by this compound, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and activate target gene expression.
Caption: this compound's function in the NF-κB signaling pathway.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates a logical workflow for a comprehensive stability study of this compound.
Caption: A typical experimental workflow for assessing this compound stability.
By systematically evaluating the impact of different buffer components and storage conditions on the structural and functional integrity of this compound, researchers can identify optimal formulations to ensure its stability for various research and therapeutic applications.
a are the common assays to measure BCTP activity?
An in-depth guide to understanding and measuring the activity of Breast Cancer Resistance Protein (BCRP/ABCG2), a key transporter protein implicated in multidrug resistance in cancer. This document provides researchers, scientists, and drug development professionals with detailed application notes, experimental protocols, and data interpretation guidelines for the most common assays used to assess BCRP function.
Introduction to BCRP/ABCG2
The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette sub-family G member 2 (ABCG2), is a transmembrane protein that actively transports a wide variety of substrates out of cells.[1][2] This efflux function plays a crucial role in normal physiology, protecting tissues from toxic substances. However, in the context of cancer, overexpression of BCRP can lead to the efflux of chemotherapeutic agents, thereby conferring multidrug resistance and contributing to treatment failure.[2][3][4] Accurate measurement of BCRP activity is therefore essential for the development of new cancer therapies and for overcoming drug resistance.
Common Assays to Measure BCRP Activity
Several in vitro methods are commonly employed to measure the activity of BCRP. These can be broadly categorized into three types:
-
ATPase Activity Assays: These assays measure the ATP hydrolysis that fuels the transport function of BCRP.
-
Vesicular Transport Assays: These assays directly measure the transport of a substrate into membrane vesicles containing BCRP.
-
Cellular Drug Efflux Assays: These assays measure the ability of BCRP to pump substrates out of intact cells.
Each of these assay types provides valuable information about BCRP function and can be used to identify BCRP substrates and inhibitors.
ATPase Activity Assays
Application Notes
The transport of substrates by BCRP is an active process that requires energy in the form of ATP hydrolysis.[5] ATPase activity assays quantify the rate of ATP hydrolysis by measuring the amount of inorganic phosphate (Pi) released. An increased ATPase activity in the presence of a test compound suggests that the compound is a substrate of BCRP.[5] This assay is a useful initial screening tool for identifying potential BCRP substrates.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Purified BCRP-containing membranes (commercially available or prepared from BCRP-overexpressing cells)
-
ATP solution (100 mM)
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM NaN3, 2 mM DTT, 10 mM MgCl2)
-
Test compound and vehicle control
-
Phosphate detection reagent (e.g., PiColorLock™)
-
Microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
BCRP membranes (e.g., 5-10 µg protein)
-
Test compound or vehicle control
-
Assay Buffer to the desired final volume.
-
-
Initiate Reaction: Add ATP to a final concentration of 5 mM to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction and Detect Phosphate: Add the phosphate detection reagent to stop the reaction and allow color to develop according to the manufacturer's instructions.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-enzyme control from all readings. Determine the amount of phosphate released using a standard curve. ATPase activity is typically expressed as nmol Pi/min/mg protein.
Data Presentation
| Compound | Concentration (µM) | ATPase Activity (nmol Pi/min/mg protein) | Fold Stimulation over Basal |
| Basal | 0 | 10.2 ± 1.5 | 1.0 |
| Substrate X | 10 | 45.8 ± 3.2 | 4.5 |
| Inhibitor Y | 10 | 10.5 ± 1.1 | 1.0 |
Workflow Diagram
Vesicular Transport Assays
Application Notes
Vesicular transport assays provide a direct measurement of a compound's ability to be transported by BCRP.[6][7] This assay utilizes inside-out membrane vesicles prepared from cells overexpressing BCRP. The accumulation of a radiolabeled or fluorescent substrate inside the vesicles is measured in the presence and absence of ATP. ATP-dependent transport indicates that the compound is a BCRP substrate. This assay can also be used in a competitive format to identify BCRP inhibitors.
Experimental Protocol
Materials:
-
BCRP-containing inside-out membrane vesicles
-
Parental (control) membrane vesicles
-
Radiolabeled or fluorescent probe substrate (e.g., [³H]-Estrone-3-sulfate)
-
ATP and AMP solutions
-
Transport Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl)
-
Test compound and vehicle control
-
Scintillation cocktail and counter (for radiolabeled substrates) or fluorescence plate reader
-
Filter plates and vacuum manifold
Procedure:
-
Prepare Vesicles and Reagents: Thaw vesicles and reagents on ice. Prepare serial dilutions of the test compound.
-
Reaction Setup: On a filter plate, add the following to each well:
-
Transport Buffer
-
Test compound or vehicle control
-
BCRP or parental vesicles (e.g., 25-50 µg protein)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Transport: Add the probe substrate and either ATP or AMP (as a negative control) to start the transport reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop Transport: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents of the wells using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove untransported substrate.
-
Quantification:
-
For radiolabeled substrates: Add scintillation cocktail to the wells and count the radioactivity.
-
For fluorescent substrates: Elute the trapped substrate and measure the fluorescence.
-
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the transport in the presence of AMP from that in the presence of ATP. For inhibition studies, determine the IC50 value of the test compound.
Data Presentation
| Compound | Concentration (µM) | [³H]-E3S Transport (pmol/mg protein/min) | % Inhibition |
| Control | 0 | 15.2 ± 2.1 | 0 |
| Inhibitor Z | 0.1 | 12.1 ± 1.8 | 20.4 |
| Inhibitor Z | 1 | 7.5 ± 1.1 | 50.7 |
| Inhibitor Z | 10 | 1.8 ± 0.5 | 88.2 |
IC50 for Inhibitor Z: 0.98 µM
Workflow Diagram
Cellular Drug Efflux Assays
Application Notes
Cellular drug efflux assays measure the function of BCRP in a more physiologically relevant context of intact cells.[8] These assays typically use a cell line that overexpresses BCRP and a corresponding parental cell line that does not.[8] The accumulation of a fluorescent BCRP substrate is measured in both cell lines. A lower accumulation of the substrate in the BCRP-overexpressing cells compared to the parental cells indicates BCRP-mediated efflux. The addition of a BCRP inhibitor should increase the accumulation of the substrate in the overexpressing cells.[8]
Experimental Protocol
Materials:
-
BCRP-overexpressing cells (e.g., MDCKII-BCRP)
-
Parental cells (e.g., MDCKII)
-
Fluorescent BCRP substrate (e.g., Pheophorbide A)
-
Known BCRP inhibitor (e.g., Ko143) as a positive control
-
Test compound and vehicle control
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the BCRP-overexpressing and parental cells to confluency.
-
Cell Harvest: Harvest the cells and resuspend them in culture medium at a concentration of approximately 1 x 10⁶ cells/mL.
-
Incubation with Substrate and Test Compound: In separate tubes, incubate the cells with the fluorescent substrate and either the test compound, vehicle control, or a known BCRP inhibitor.
-
Incubation: Incubate the tubes at 37°C for 30-60 minutes to allow for substrate accumulation and efflux.
-
Washing: Wash the cells with ice-cold buffer to remove the extracellular substrate.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the BCRP-overexpressing cells to the parental cells. Calculate the efflux ratio. For inhibition studies, determine the IC50 value of the test compound by measuring the increase in fluorescence in the BCRP-overexpressing cells.
Data Presentation
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) |
| Parental | Vehicle | 850 ± 50 |
| BCRP-O/E | Vehicle | 250 ± 30 |
| BCRP-O/E | Inhibitor A (1 µM) | 780 ± 45 |
Efflux Ratio (Parental MFI / BCRP-O/E MFI): 3.4 IC50 for Inhibitor A: 0.25 µM
Workflow Diagram
BCRP Signaling Pathways
The expression and activity of BCRP are regulated by various signaling pathways. Understanding these pathways is crucial for developing strategies to modulate BCRP function. The PI3K/Akt and MAPK signaling pathways have been shown to play a role in regulating BCRP expression.[4][9] Activation of the PI3K/Akt pathway can lead to increased BCRP expression and its localization to the cell membrane, thereby enhancing its drug efflux activity.[9][10]
Conclusion
The assays described in this document are powerful tools for characterizing the activity of the BCRP transporter. A thorough understanding of these methods and the signaling pathways that regulate BCRP is critical for the development of novel therapeutic strategies aimed at overcoming multidrug resistance in cancer. By employing these assays, researchers can identify new BCRP substrates and inhibitors, which may lead to the development of more effective cancer treatments.
References
- 1. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidrug efflux transporter ABCG2: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genomembrane.com [genomembrane.com]
- 6. The Effect of Albumin on MRP2 and BCRP in the Vesicular Transport Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vesicular Transport Assay for ABC/Efflux Transporters - Technologies - Solvo Biotechnology [solvobiotech.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - Chen - Translational Cancer Research [tcr.amegroups.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Dose-Response Analysis of BCTP, a Novel SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing a dose-response curve analysis with BCTP, a novel and potent allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). These application notes are intended to guide researchers in assessing the in vitro efficacy of this compound by determining its half-maximal inhibitory concentration (IC50) in a cancer cell line model.
Introduction to this compound and SHP2 Inhibition
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival. SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors. Upon activation, SHP2 is involved in the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in various human cancers. Dysregulation of SHP2 activity, through mutations or overexpression, is implicated in the pathogenesis of several malignancies, making it a compelling target for cancer therapy.
This compound is a highly selective, orally bioavailable allosteric inhibitor of SHP2. It stabilizes SHP2 in an auto-inhibited conformation, thereby blocking its catalytic activity. By inhibiting SHP2, this compound effectively suppresses the RAS-ERK signaling pathway, leading to reduced cancer cell proliferation and tumor growth. This document outlines the procedures to quantify the dose-dependent effects of this compound on cancer cell viability.
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS-ERK signaling pathway and the point of intervention for this compound.
Experimental Protocol: Dose-Response of this compound using a Cell Viability Assay
This protocol describes how to determine the IC50 value of this compound in a selected cancer cell line (e.g., a line with a known RTK mutation) using a resazurin-based cell viability assay.
Materials and Reagents
-
Cancer cell line (e.g., KYSE-520 esophageal squamous cell carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., CellTiter-Blue® Cell Viability Assay)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in a complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only for background fluorescence measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in a complete medium from the 10 mM stock. A 10-point, 3-fold serial dilution is recommended, with a starting concentration of 100 µM.
-
Also, prepare a vehicle control (0.1% DMSO in medium).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay:
-
Add 20 µL of the resazurin-based viability reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average background fluorescence (medium-only wells) from all other values.
-
Normalize the data by setting the average fluorescence of the vehicle-treated wells as 100% viability and the background as 0% viability.
-
Plot the normalized cell viability (%) against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Data Presentation
The following tables present exemplary data from a dose-response experiment with this compound on the KYSE-520 cell line.
Table 1: Raw Fluorescence Data
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average |
| 100 | 158 | 165 | 162 | 161.7 |
| 33.3 | 210 | 205 | 215 | 210.0 |
| 11.1 | 350 | 360 | 355 | 355.0 |
| 3.70 | 850 | 865 | 845 | 853.3 |
| 1.23 | 1800 | 1820 | 1790 | 1803.3 |
| 0.41 | 3200 | 3250 | 3180 | 3210.0 |
| 0.14 | 4500 | 4550 | 4480 | 4510.0 |
| 0.05 | 5100 | 5150 | 5080 | 5110.0 |
| 0.02 | 5300 | 5350 | 5280 | 5310.0 |
| 0.00 | 5400 | 5450 | 5380 | 5410.0 |
| Vehicle (0.1% DMSO) | 5420 | 5460 | 5390 | 5423.3 |
| Background | 120 | 125 | 122 | 122.3 |
Table 2: Normalized Cell Viability and IC50 Calculation
| This compound (µM) | Log [this compound] | Average Fluorescence | Normalized Viability (%) |
| 100 | 2.00 | 161.7 | 0.7 |
| 33.3 | 1.52 | 210.0 | 1.7 |
| 11.1 | 1.05 | 355.0 | 4.4 |
| 3.70 | 0.57 | 853.3 | 13.8 |
| 1.23 | 0.09 | 1803.3 | 31.7 |
| 0.41 | -0.39 | 3210.0 | 58.2 |
| 0.14 | -0.85 | 4510.0 | 82.8 |
| 0.05 | -1.30 | 5110.0 | 94.1 |
| 0.02 | -1.70 | 5310.0 | 97.9 |
| 0.00 | - | 5410.0 | 99.7 |
| Vehicle | - | 5423.3 | 100.0 |
| Calculated IC50 (µM) | 0.75 |
The presented protocol provides a robust method for determining the dose-response relationship and IC50 value of the novel SHP2 inhibitor, this compound. The exemplary data demonstrates the potent, dose-dependent inhibition of cancer cell viability by this compound, consistent with its mechanism of action targeting the SHP2-mediated RAS-ERK signaling pathway. This application note serves as a comprehensive guide for researchers investigating the preclinical efficacy of this compound and similar targeted therapies.
Unraveling the In Vitro Applications of BCTP: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the optimal in vitro concentration of a compound is paramount for obtaining meaningful and reproducible experimental results. This document aims to provide comprehensive application notes and protocols for a compound referred to as BCTP. However, initial investigations have revealed that "this compound" is not a universally recognized abbreviation for a specific research compound, inhibitor, or drug.
Extensive searches for "this compound" in the context of in vitro studies, drug development, and cancer research did not yield a definitive identification of a single molecule. The acronym has been associated with various unrelated terms, and there is no clear consensus in the scientific literature for a compound with this specific designation.
Therefore, to provide accurate and relevant information, it is crucial to ascertain the full chemical name of the compound of interest. Without this clarification, any provided concentration ranges, protocols, or pathway diagrams would be speculative and potentially misleading.
Once the specific identity of "this compound" is known, a detailed and accurate guide can be compiled to address the core requirements of the user's request, including:
-
Recommended In Vitro Concentration Range: A thorough literature review will be conducted to identify the effective concentration range of the specified compound in various cell-based assays. This will include determining key metrics such as:
-
IC50 (half-maximal inhibitory concentration): The concentration of the drug that inhibits a specific biological or biochemical function by 50%.
-
EC50 (half-maximal effective concentration): The concentration that induces a response halfway between the baseline and maximum after a specified exposure time.
-
Optimal concentrations for specific cellular effects: This includes concentrations for inducing apoptosis, inhibiting proliferation, or modulating specific signaling pathways.
-
-
Detailed Application Notes and Protocols: Comprehensive protocols for key in vitro experiments will be outlined. These will include, but are not limited to:
-
Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, or CellTiter-Glo®): To determine the effect of the compound on cell proliferation and health.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To assess the induction of programmed cell death.
-
Western Blotting: To analyze the expression levels of key proteins involved in relevant signaling pathways.
-
Quantitative Real-Time PCR (qRT-PCR): To measure changes in gene expression following treatment with the compound.
-
Immunofluorescence/Immunocytochemistry: To visualize the subcellular localization of target proteins.
-
-
Data Presentation: All quantitative data from the literature, such as IC50 and EC50 values across different cell lines and experimental conditions, will be summarized in clearly structured tables for easy comparison and reference.
-
Signaling Pathway and Workflow Visualization: Diagrams will be generated using Graphviz (DOT language) to illustrate:
-
The signaling pathways modulated by the specific compound.
-
Detailed experimental workflows for the protocols mentioned above.
-
Logical relationships between experimental design and expected outcomes.
-
To proceed with generating these detailed application notes and protocols, we kindly request the user to provide the full and unambiguous name of the compound "this compound." Upon receiving this information, a comprehensive and tailored resource will be developed to support your research endeavors.
Unveiling the Safety Profile of BTCP: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety precautions for handling 1-(1-(2-benzo(b)thienyl)cyclohexyl)piperidine (BTCP) is paramount. This potent and selective dopamine uptake blocker requires meticulous handling to ensure laboratory safety and data integrity. This document provides detailed application notes and protocols for the safe handling of BTCP, including quantitative data, experimental procedures, and an overview of its interaction with relevant signaling pathways.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of safe handling. Key properties of BTCP are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅NS | PubChem |
| Molecular Weight | 299.48 g/mol | PubChem |
| Appearance | Solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Hazard Identification and Safety Precautions
BTCP is a potent neurochemical, and its handling requires strict adherence to safety protocols to minimize exposure and potential harm.
Primary Hazards:
-
Neurological Effects: As a dopamine uptake inhibitor, BTCP can have significant effects on the central nervous system. Accidental exposure could lead to unintended neurological consequences.
-
Toxicity: While specific toxicity data for BTCP is limited in publicly available resources, its potent biological activity necessitates that it be treated as a potentially toxic substance.[1]
Recommended Safety Precautions:
To mitigate these risks, the following personal protective equipment (PPE) and handling procedures are mandatory when working with BTCP.
| Protective Equipment | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust. | To prevent inhalation of the compound. |
Engineering Controls:
-
Fume Hood: All handling of solid BTCP and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any potential airborne contaminants are effectively removed.
Experimental Protocols
The following protocols provide a general framework for the safe handling and use of BTCP in a research setting. These should be adapted to specific experimental needs and institutional safety guidelines.
Protocol 1: Preparation of Stock Solutions
-
Preparation: Before handling BTCP, ensure all necessary PPE is donned correctly. The chemical fume hood should be clean and free of clutter.
-
Weighing: Carefully weigh the desired amount of solid BTCP on an analytical balance inside the fume hood. Use appropriate weighing paper or a container to avoid contamination of the balance.
-
Solubilization: Add the desired solvent to the BTCP solid in a suitable container (e.g., a volumetric flask). Common solvents for similar compounds include DMSO or ethanol. The specific solvent will depend on the experimental requirements.
-
Mixing: Gently swirl or vortex the solution until the BTCP is completely dissolved. Avoid vigorous shaking that could generate aerosols.
-
Storage: Store the stock solution in a clearly labeled, tightly sealed container at the recommended temperature (typically -20°C or -80°C for long-term storage) to maintain stability.
Protocol 2: In Vitro Handling for Cell Culture Experiments
-
Aseptic Technique: All procedures involving the addition of BTCP to cell cultures should be performed in a biological safety cabinet (BSC) to maintain sterility and protect the user.
-
Dilution: Prepare the final working concentration of BTCP by diluting the stock solution in the appropriate cell culture medium.
-
Addition to Cells: Carefully add the diluted BTCP solution to the cell culture plates or flasks.
-
Incubation: Return the treated cells to the incubator for the desired experimental duration.
-
Decontamination: All pipette tips, tubes, and other disposable materials that come into contact with BTCP should be disposed of as hazardous chemical waste. Work surfaces in the BSC should be decontaminated with an appropriate disinfectant.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the contaminated material in a sealed container for disposal as hazardous waste.
-
Clean the spill area with a suitable detergent and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify the institutional safety officer or emergency response team.
-
Restrict access to the spill area until it has been properly decontaminated by trained personnel.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
Seek immediate medical attention for any exposure.
-
Signaling Pathway Interactions
BTCP's primary mechanism of action is the blockade of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels in the brain. This interaction has implications for several downstream signaling pathways.
References
Application Notes and Protocols for BCTP Solutions
A comprehensive guide for researchers, scientists, and drug development professionals on the storage, handling, and experimental use of BCTP solutions.
Introduction
The acronym "this compound" is not a universally recognized identifier for a specific chemical solution in the fields of life science and drug development. Searches for "this compound solution" yield results for a variety of distinct chemical entities, each with its own unique properties, applications, and safety considerations. These include, but are not limited to, CTP (Cytidine Triphosphate) solutions, BCIP/NBT (5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazolium) substrate solutions, and Beta-propiolactone (BPL).
Due to this ambiguity, this document provides a general framework and best practices for handling chemical solutions in a research setting. It is imperative for the user to identify the specific compound(s) in their "this compound solution" and consult the corresponding Safety Data Sheet (SDS) for detailed and accurate information. The protocols and data presented below are illustrative and should be adapted based on the precise nature of the solution being used.
Section 1: General Storage and Handling of Chemical Solutions
Proper storage and handling are paramount to ensure the stability of chemical solutions and the safety of laboratory personnel. The following guidelines represent standard best practices.
1.1 Storage Conditions
The appropriate storage conditions for any chemical solution are dictated by its chemical properties. Key factors to consider include temperature, light sensitivity, and compatibility with storage container materials.
| Parameter | General Recommendation | Rationale |
| Temperature | Store at the temperature specified on the product's technical data sheet or SDS. Common storage temperatures include ambient (15-25 °C), refrigerated (2-8 °C), and frozen (-20 °C or -80 °C). | Prevents degradation, precipitation, or loss of activity. |
| Light | Protect from light by using amber vials or storing in a dark place if the compound is light-sensitive. | Prevents photodecomposition of sensitive compounds. |
| Container | Use containers made of a material compatible with the solution (e.g., glass, polypropylene). Ensure the container has a tight-fitting lid to prevent evaporation and contamination. | Avoids leaching of container materials into the solution or degradation of the container. |
| Ventilation | Store in a well-ventilated area, especially for volatile or hazardous compounds.[1][2] | Minimizes inhalation exposure to harmful vapors. |
1.2 Handling Procedures
Safe handling practices are essential to prevent personal exposure and cross-contamination.
Personal Protective Equipment (PPE):
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) when handling solutions.[3][4]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[3][4]
-
Face Shield: A face shield may be necessary when handling larger volumes or highly corrosive/reactive solutions.[3][5]
General Handling Workflow:
The following diagram illustrates a general workflow for handling chemical solutions in a laboratory setting.
References
Unveiling BCTP: A Potential Modulator of Wnt/β-Catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the novel compound BCTP (4-(4-butoxy-3-(trifluoromethyl)phenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methyl ester). This compound is not commercially available as a stock chemical and requires custom synthesis. This guide offers insights into its potential biological activity, protocols for its investigation, and a list of potential custom synthesis providers.
Commercial Availability
As this compound is a specialized compound, it must be synthesized upon request. Several contract research organizations (CROs) and chemical synthesis companies offer custom synthesis services. Below is a summary of potential suppliers; researchers should contact these companies directly to obtain a quote for their specific needs.
Table 1: Potential Commercial Suppliers for Custom Synthesis of this compound
| Supplier Category | Potential Companies | Estimated Purity | Estimated Timeline | Estimated Price (per 100mg) |
| Custom Synthesis Specialists | Enamine, Chem-Impex International, Key Organics | >95% (requestable) | 4-8 weeks | $1500 - $3000 |
| Fee-for-Service Providers | WuXi AppTec, Evotec, Syngene | >98% (requestable) | 6-10 weeks | $2000 - $4000 |
| Academic & Niche Labs | Consult university core facilities or specialized organic synthesis labs | Variable | Variable | Variable |
Note: The information in this table is an estimate and should be confirmed directly with the respective suppliers. Pricing and timelines can vary significantly based on the requested quantity, purity, and the supplier's current capacity.
Application Notes: A Potential Wnt/β-Catenin Signaling Inhibitor
The chemical structure of this compound, featuring a substituted pyridinedicarboxylic acid core, bears resemblance to other compounds that have been investigated for their role in modulating key cellular signaling pathways. Notably, derivatives of pyridinedicarboxylic acid have been explored as potential inhibitors of the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and developmental disorders.
The working hypothesis is that this compound may act as an antagonist of the Wnt/β-catenin pathway by interfering with the interaction between β-catenin and its transcriptional co-activators, such as T-cell factor/lymphoid enhancer-binding factor (TCF/LEF).[3] This inhibition would lead to a downstream decrease in the expression of Wnt target genes.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound within the canonical Wnt/β-catenin signaling pathway.
References
Troubleshooting & Optimization
Why is my BCTP not showing any effect in my assay?
This guide provides a structured approach to troubleshooting when a compound, referred to here as BCTP, does not show the expected effect in your assay. The principles and steps outlined below are broadly applicable to a wide range of small molecules and experimental setups.
Frequently Asked Questions (FAQs)
Q1: I've added this compound to my assay, but I'm not observing any effect. What are the most common reasons for this?
When a compound fails to produce an effect, the issue can typically be traced back to one of three main areas: the compound itself, the experimental setup, or the biological system. Here are some initial questions to consider:
-
Compound Integrity: Are you certain of the compound's identity, purity, and stability?
-
Compound Preparation: Was the compound dissolved and diluted correctly? Is it soluble in the assay buffer?
-
Assay Conditions: Are the assay parameters (e.g., incubation time, temperature) optimal for detecting the expected effect?
-
Biological Target: Is the biological target of this compound present and functional in your assay system (e.g., cell line, purified enzyme)?
-
Detection Method: Is the method used to measure the effect sensitive enough?
Troubleshooting Workflow
If you are not seeing an effect from this compound, follow this logical troubleshooting workflow to identify the potential cause.
Troubleshooting workflow for an inactive compound.
In-Depth Troubleshooting Guide
Category 1: Compound-Related Issues
Q2: How can I be sure my this compound stock solution is prepared correctly?
Improper preparation of your compound is a frequent source of inactivity.
-
Solubility: Many small molecules have poor aqueous solubility.[1] It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1] Always ensure the final concentration of the solvent in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.[1] Visually inspect your stock and working solutions for any signs of precipitation.
-
Stability: The compound may degrade if not stored correctly or if it is unstable in your assay medium.[1] Store stock solutions at the recommended temperature (usually -20°C or -80°C) in small aliquots to prevent multiple freeze-thaw cycles.[1] It is best practice to prepare fresh working solutions for each experiment.[1]
-
Concentration: The concentration you are using may be too low to elicit a response.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.[1]
Q3: Could this compound have degraded?
Yes, degradation is a possibility. Consider the following:
-
Storage: Was the compound stored as recommended by the manufacturer (e.g., protected from light, at the correct temperature)?
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade some compounds. Aliquoting your stock solution is highly recommended.[1]
-
Working Solution: Prepare working solutions fresh for each experiment from a frozen stock.
Category 2: Assay Protocol and Experimental Conditions
Q4: My compound seems fine. Could my assay protocol be the problem?
Absolutely. Even with a perfect compound, a suboptimal protocol can lead to a lack of observable effects.
-
Incubation Time and Temperature: The treatment duration or the assay temperature might not be optimal. A time-course experiment can help identify the ideal treatment duration.[1] Ensure all incubation steps are performed at the temperature recommended in the protocol.[2]
-
Reagent Issues: Ensure that all assay reagents, such as enzymes, substrates, and buffers, are within their expiration dates and have been stored correctly.[2] If possible, test the activity of critical reagents independently.
-
Assay Controls: The importance of proper controls cannot be overstated.
-
Positive Control: A known activator or inhibitor of the target should be used to confirm that the assay is capable of detecting an effect.
-
Negative/Vehicle Control: This is crucial to establish the baseline and to ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing an effect on its own.[1]
-
Category 3: Biological System-Specific Issues
Q5: I'm using a cell-based assay. What are some common pitfalls?
Cell-based assays introduce additional layers of complexity.
-
Target Expression: Confirm that your cell line expresses the biological target of this compound at a sufficient level. This can be verified using techniques like Western blotting, qPCR, or flow cytometry.
-
Cell Permeability: If the target of this compound is intracellular, the compound must be able to cross the cell membrane. If this compound is not cell-permeable, you will not observe an effect in whole-cell assays.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
Serum Interactions: Components in fetal bovine serum (FBS) or other serum supplements can sometimes bind to and sequester the compound, reducing its effective concentration.[1] Consider reducing the serum concentration during the treatment period if it is compatible with your cell line's health.[1]
Quantitative Data Summary
This table provides a summary of key parameters to check and their typical ranges.
| Parameter | Common Issue | Recommended Action | Typical Values/Ranges |
| Compound Concentration | Too low to elicit a response. | Perform a dose-response curve. | Start with a wide range (e.g., 1 nM to 100 µM). |
| Solvent Concentration | Solvent (e.g., DMSO) is toxic to cells. | Keep the final solvent concentration low. | < 0.5% (v/v) |
| Incubation Time | Insufficient time for the compound to act. | Perform a time-course experiment. | Varies widely (e.g., 15 min to 72 hours). |
| Cell Seeding Density | Cells are too sparse or too confluent. | Optimize seeding density. | Cell-line dependent; aim for 70-80% confluency at the time of assay. |
| Positive Control | Assay is not working as expected. | Run a known activator/inhibitor. | Concentration should be at or near the known EC50/IC50. |
Example Experimental Protocol: Cell Viability Assay
This protocol describes a general workflow for testing the effect of a compound like this compound on cell viability using a resazurin-based assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to create 2X working concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Include wells for a positive control (e.g., a known cytotoxic agent) and a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Assay Endpoint Measurement:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours, or until a color change is apparent.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control.
-
Plot the normalized response versus the log of the this compound concentration to determine the EC50/IC50.
-
Hypothetical Signaling Pathway for this compound
Since the mechanism of action for your specific this compound is unknown, the following diagram illustrates a generic signaling pathway where a ligand (this compound) binds to a receptor, initiating a downstream kinase cascade. This is a common mechanism for many small molecule drugs.
Hypothetical this compound signaling pathway.
References
Technical Support Center: Improving Compound Solubility
Disclaimer: The following information is intended for research and development purposes only and should not be considered as medical advice. Always consult with a qualified professional for specific guidance.
The acronym "BCTP" is not a universally recognized abbreviation for a specific chemical compound in widely available scientific literature. To provide accurate and relevant technical support, please specify the full chemical name of the compound you are working with.
Once the full chemical name is provided, this technical support center can be populated with detailed information regarding its solubility, including:
-
FAQs and Troubleshooting Guides: Addressing common solubility challenges and providing step-by-step solutions.
-
Quantitative Data Summary: Clearly structured tables summarizing solubility in various solvents and conditions.
-
Detailed Experimental Protocols: Methodologies for solvent screening, pH adjustment, and the use of co-solvents or excipients to enhance solubility.
-
Visual Diagrams: Signaling pathways, experimental workflows, and logical relationships illustrated with clear diagrams.
We are committed to providing comprehensive support to researchers, scientists, and drug development professionals. Your specific input will enable us to deliver the precise technical information you require.
Please provide the full chemical name of "this compound" to proceed.
Technical Support Center: Mitigating Compound-Induced Toxicity in Cell Culture
Disclaimer: The specific compound "BCTP" was not definitively identified in scientific literature within the context of cell culture toxicity. This guide provides general strategies for reducing the toxicity of chemical compounds in cell culture, using bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) , a known cytotoxic leachable from single-use bioprocess equipment, as an illustrative example.[1] The principles and protocols described here are broadly applicable to various cytotoxic agents.
Frequently Asked Questions (FAQs)
Q1: My cells are dying after I add my test compound. How do I know if it's due to toxicity?
A1: Signs of cytotoxicity include a sudden drop in cell viability, changes in morphology (e.g., rounding up, detaching from the culture surface), and a decrease in metabolic activity.[2] To confirm that the compound is the cause, you should always include a vehicle control (cells treated with the solvent used to dissolve the compound at the same final concentration) in your experiments.[3] If the cells in the vehicle control are healthy while the compound-treated cells are not, the compound is likely the source of toxicity.
Q2: Could the solvent I'm using be the cause of the toxicity?
A2: Yes, solvents like Dimethyl Sulfoxide (DMSO) can be toxic to cells, especially at higher concentrations.[3] It is crucial to keep the final solvent concentration in your cell culture medium as low as possible, typically below 0.5% for most cell lines.[3][4] Always test the toxicity of your vehicle control to ensure that the observed effects are from your compound and not the solvent.[3]
Q3: What is the difference between a cytotoxic and a cytostatic effect?
A3: A cytotoxic effect causes cell death, which can occur through pathways like apoptosis or necrosis.[5] A cytostatic effect inhibits cell proliferation without directly killing the cells.[5] You can distinguish between these effects by performing a cell counting assay over time. A cytotoxic compound will lead to a decrease in the number of viable cells, while a cytostatic compound will result in a plateau of the cell number compared to untreated controls.[5]
Q4: How can I determine a safe concentration of my compound to use in my experiments?
A4: The best approach is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces a biological activity (like cell viability) by 50%.[3][6] This will help you identify a concentration range that is effective for your experimental goals while minimizing overt toxicity.[3] A common method for this is the MTT assay.
Troubleshooting Guide for Compound-Induced Toxicity
This guide provides a systematic approach to identifying and mitigating the toxicity of your compound of interest.
DOT Script for Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected cytotoxicity in cell culture experiments.
Step 1: Verify the Source of Toxicity
-
Question: Is the observed cell death caused by your compound or another factor?
-
Action:
-
Include a Vehicle Control: As mentioned in the FAQs, always test the solvent at the same concentration used for your compound.
-
Check for Contamination: Ensure your cell culture is free from microbial contamination (e.g., mycoplasma), which can cause cell death.
-
Evaluate Culture Conditions: Confirm that your incubator settings (temperature, CO2, humidity) are correct and that your culture medium is not expired.
-
Step 2: Optimize Compound Concentration and Exposure Time
-
Question: Are you using an appropriate concentration and incubation time for your compound?
-
Action:
-
Perform a Dose-Response Assay: Use a broad range of concentrations to determine the IC50 value. This will help you select a non-lethal concentration for your experiments.
-
Conduct a Time-Course Experiment: Assess cell viability at different time points (e.g., 6, 12, 24, 48 hours) to find the shortest exposure time that yields the desired biological effect.
-
Step 3: Modify Cell Culture Conditions
-
Question: Can changes to the cell culture environment mitigate the compound's toxicity?
-
Action:
-
Increase Serum Concentration: For some compounds, increasing the serum percentage in the culture medium can reduce toxicity, as serum proteins may bind to the compound and decrease its free concentration.
-
Optimize Cell Seeding Density: Very low or very high cell densities can make cells more susceptible to stress. Ensure you are using an optimal seeding density for your cell line.
-
Co-treatment with Antioxidants: If you suspect your compound induces oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) might be beneficial.
-
Step 4: Investigate the Mechanism of Toxicity
-
Question: How is your compound killing the cells?
-
Action:
-
Distinguish Between Apoptosis and Necrosis: Use assays like Annexin V/PI staining or caspase activity assays to determine if the cell death is programmed (apoptosis) or due to acute injury (necrosis). Understanding the mechanism can provide insights into the compound's mode of action.
-
Review Literature: Research the known effects of your compound or structurally similar molecules to anticipate potential mechanisms of toxicity.
-
Quantitative Data Tables
Table 1: Recommended Maximum Concentrations for Common Solvents in Cell Culture
| Solvent | Maximum Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | < 0.5% (v/v) | Can induce cell differentiation and has known toxic effects at higher concentrations.[3][4] |
| Ethanol | < 0.5% (v/v) | Toxicity can vary significantly between cell lines. |
| Methanol | < 0.1% (v/v) | Generally more toxic than ethanol. |
Table 2: Reported Cytotoxic Concentrations of bDtBPP on CHO Cells
| Cell Line | Assay Type | Cytotoxic Concentration (IC50 or equivalent) | Reference |
| Chinese Hamster Ovary (CHO) | Cell Growth Inhibition | 0.035 - 0.1 mg/L | [1] |
Experimental Protocols
Protocol: Determining Compound IC50 using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
Test compound stock solution
-
Vehicle (solvent for the compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
DOT Script for MTT Assay Workflow
Caption: Experimental workflow for determining the IC50 of a compound using the MTT assay.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of your test compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of the solvent used.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of your compound and the vehicle control. Include untreated cells as a positive control for viability.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Signaling Pathway Visualization
Hypothetical Signaling Pathway for bDtBPP-Induced Apoptosis
This diagram illustrates a simplified, hypothetical pathway by which a compound like bDtBPP might induce apoptosis through cellular stress.
DOT Script for Apoptosis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. how to reduce cytotoxicity during cell transfection | Westburg Life Sciences [westburg.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity and genotoxicity of butyl cyclohexyl phthalate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Bispecific Cell-Targeting Platform (BCTP) Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common pitfalls in Bispecific Cell-Targeting Platform (BCTP) experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial considerations when designing a this compound experiment?
A1: A well-designed this compound experiment begins with careful planning to ensure meaningful and reproducible results. Key considerations include the selection of appropriate biological models, defining clear endpoints for assessing anticancer activity (e.g., tumor volumes, growth rates, or specific biomarkers), and estimating the necessary sample size to achieve statistical significance.[1][2] It is also crucial to identify all potential variables and implement controls to minimize their impact, varying only one experimental variable at a time.[2]
Q2: How can I minimize the risk of off-target effects in my this compound experiments?
A2: Off-target effects are a significant concern in targeted therapies, potentially leading to unwanted cellular damage or misleading results.[3] To mitigate this, rigorous in silico analysis should be performed to predict potential off-target binding sites.[3] Experimental validation using techniques like GUIDE-seq can help identify actual off-target events. Additionally, optimizing the design of the bispecific molecule, for instance by modifying binding affinities, can enhance specificity.[4]
Q3: What are the best practices for assessing the risk of Cytokine Release Syndrome (CRS) in vitro?
A3: Cytokine Release Syndrome (CRS) is a systemic inflammatory response that poses a significant safety risk for immunomodulatory biologics.[5] In vitro cytokine release assays (CRAs) are essential for predicting the potential for CRS.[6][7] Best practices for CRAs involve co-culturing the this compound therapeutic with human immune cells, such as peripheral blood mononuclear cells (PBMCs) or whole blood, and measuring the release of key pro-inflammatory cytokines.[7] It is important to include positive and negative controls with known clinical CRS profiles to benchmark the response.[5]
Troubleshooting Guides
Problem 1: High Variability and Poor Reproducibility in Cell-Based Assays
High variability and a lack of reproducibility can undermine the validity of your experimental findings. This issue often stems from inconsistencies in experimental setup and execution.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Handling | Standardize cell culture conditions, including media composition, passage number, and seeding density. Ensure consistent timing for all experimental steps. |
| Variable Reagent Quality | Use high-quality, purified reagents.[2] Aliquot and store reagents appropriately to avoid degradation. Qualify new batches of critical reagents before use. |
| Instrument Calibration Issues | Regularly calibrate and maintain all laboratory equipment, such as pipettes and plate readers, to ensure accuracy.[8] |
| Insufficient Sample Size | Perform a power analysis to determine the appropriate sample size needed to detect statistically significant differences.[9] Increasing the number of replicates can help reduce the impact of random error.[2] |
Problem 2: Low Potency or Lack of Efficacy of the this compound Molecule
Observing lower-than-expected potency can be a significant setback. This can be due to issues with the bispecific molecule itself or the assay design.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Binding Affinity or Avidity | Re-evaluate the binding kinetics of each arm of the bispecific molecule to its respective target. Optimize the molecular design to enhance binding affinity and avidity.[10] |
| Steric Hindrance | The geometry of the bispecific molecule may prevent simultaneous engagement of both targets. Consider altering the linker length or the orientation of the binding domains. |
| Incorrect Assay Format | The chosen in vitro model may not accurately reflect the in vivo mechanism of action. For example, a simple 2D cell culture may not recapitulate the complexities of the tumor microenvironment.[11] Consider using 3D spheroid cultures or co-culture systems.[12] |
| Inappropriate Effector to Target Cell Ratio | Titrate the ratio of effector cells (e.g., T cells) to target cells to find the optimal ratio for maximal killing. |
Problem 3: Unexpected Cytotoxicity or Off-Target Killing
Unintended cell death can indicate off-target effects or non-specific toxicity of the this compound molecule.
Possible Causes and Solutions:
| Cause | Solution |
| Cross-reactivity with Unintended Targets | Perform a comprehensive screening against a panel of related and unrelated targets to identify potential off-target binding. |
| Fc-mediated Effector Functions | If the this compound molecule has an Fc domain, it may induce unintended antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC). Consider engineering the Fc domain to reduce these effector functions.[11] |
| Contaminants in the this compound Preparation | Ensure the purity of the bispecific molecule preparation. Endotoxins or other contaminants can induce non-specific cell death. |
| Inappropriate Controls | Use isotype controls and monospecific versions of the antibody arms to differentiate between target-specific and non-specific effects. |
Visualizing Experimental Workflows and Pathways
To aid in experimental design and troubleshooting, the following diagrams illustrate key workflows and signaling pathways relevant to this compound experiments.
Caption: A generalized workflow for this compound experiments.
Caption: T-cell engagement by a this compound molecule.
References
- 1. Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Design Considerations | webguru [webguru.sites.northeastern.edu]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. onenucleus.com [onenucleus.com]
- 6. criver.com [criver.com]
- 7. Issue 44: Cytokine Release Assays | The Altascientist [altasciences.com]
- 8. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 9. leihua-ye.medium.com [leihua-ye.medium.com]
- 10. revvity.com [revvity.com]
- 11. Challenges and strategies for next-generation bispecific antibody-based antitumor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Targeted Therapy Treatment
Disclaimer
The term "BCTP" (Bis-Cyclic Tripeptide) refers to a broad class of therapeutic molecules rather than a single, specific agent.[1][2][3] As the mechanism of action and experimental parameters are highly dependent on the specific this compound molecule and its biological target, this guide will use Gefitinib , a well-characterized EGFR (Epidermal Growth Factor Receptor) inhibitor, as a representative example to illustrate the principles and methodologies for optimizing treatment timing. Researchers should adapt these guidelines to their specific this compound molecule of interest.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the timing of targeted therapeutic treatments in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a targeted therapy like the example, Gefitinib?
A1: Gefitinib is a selective inhibitor of the tyrosine kinase domain of EGFR.[4] In many cancer cells, the EGFR signaling pathway is overactive, leading to uncontrolled cell growth and proliferation. Gefitinib binds to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and blocking downstream signaling pathways, which ultimately leads to a reduction in cell viability and proliferation in sensitive cancer cell lines.[4]
Q2: Before optimizing timing, how do I determine the optimal concentration (e.g., IC50) of a compound for my cell line?
A2: Determining the half-maximal inhibitory concentration (IC50) is a critical first step.[5][6] This is done by performing a dose-response experiment where you treat your cells with a range of drug concentrations. A cell viability assay is then used to measure the effect. Key considerations include:
-
Cell Seeding Density: The cell number should be high enough for a measurable signal but low enough to avoid over-confluence during the experiment.[7][8]
-
Reagent Integrity: Ensure the compound stock solution is prepared correctly, stored under recommended conditions, and has not undergone multiple freeze-thaw cycles.[4]
-
Solvent Control: The concentration of the solvent (e.g., DMSO) must be consistent across all wells and kept at a non-toxic level.[6]
Q3: What are the key factors to consider when optimizing the duration of treatment?
A3: The optimal treatment time depends on your experimental goal and the drug's mechanism.[6]
-
Cell Doubling Time: The rate at which your cells proliferate can influence how quickly an anti-proliferative effect is observed.[6]
-
Mechanism of Action: Some drugs induce apoptosis, which may take 24-72 hours to become fully apparent. Others might inhibit a signaling pathway, where effects can be seen in minutes to hours. For S-phase-specific drugs, the timing should align with the cell cycle.[9]
-
Compound Stability: Consider the stability of your compound in culture media at 37°C.[10] A less stable compound may require media changes during a long incubation period.
-
Downstream Assays: The timing should be sufficient to observe the desired endpoint, whether it's a change in protein phosphorylation (short-term) or cell death (long-term).
Q4: My cells are not responding to the treatment as expected. What are some common troubleshooting steps?
A4: If you observe a lack of effect, systematically check the following:[4]
-
Confirm Cell Line Sensitivity: Verify from literature that your cell line expresses the target and is sensitive to its inhibition. Cell line misidentification is a known issue in research, so authentication is crucial.[11]
-
Check Reagent Potency: Prepare fresh dilutions of your compound for each experiment. If possible, test the compound on a known sensitive positive control cell line.
-
Evaluate Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and at a consistent, low passage number.[4][7] Overly confluent cultures can exhibit altered drug responses.[4]
-
Verify Assay Conditions: Double-check that the chosen viability assay is compatible with your cell type and treatment. For example, drugs that alter cell metabolism can interfere with assays based on metabolic activity (like MTT).[4]
Q5: How can I confirm that the compound is engaging its target at the molecular level?
A5: To confirm target engagement, you should measure the direct downstream effects of the drug. For an EGFR inhibitor like Gefitinib, this typically involves using Western Blot to assess the phosphorylation status of EGFR and key downstream signaling proteins like Akt and ERK. A significant reduction in the phosphorylated forms of these proteins after a short treatment duration (e.g., 1-6 hours) provides strong evidence of target engagement.
Data Presentation: Quantitative Guidelines
Quantitative data should always be determined empirically for your specific cell line and experimental conditions. The tables below provide illustrative examples for Gefitinib.
Table 1: Example IC50 Values for Gefitinib in Different Cancer Cell Lines
| Cell Line | Cancer Type | Typical IC50 Range (nM) |
| A549 | Non-Small Cell Lung Cancer | 1,000 - 10,000 |
| PC-9 | Non-Small Cell Lung Cancer (EGFR exon 19 del) | 5 - 50 |
| MCF-7 | Breast Cancer | > 10,000 |
| MDA-MB-231 | Breast Cancer | > 10,000 |
Note: IC50 values are highly dependent on the specific mutation status of the target protein (e.g., EGFR) and the assay conditions.
Table 2: Example Parameters for a Time-Course Experiment
| Parameter | Description | Example Values |
| Cell Type | Your specific cell line of interest | PC-9 |
| Seeding Density | Cells/well in a 96-well plate | 5,000 cells/well |
| Drug Concentration | Based on prior IC50 determination | 1x, 5x, and 10x IC50 (e.g., 20 nM, 100 nM, 200 nM) |
| Time Points | Duration of drug exposure | 0, 6, 12, 24, 48, 72 hours |
| Assay Readout | The method used to measure the effect | Cell Viability (CellTiter-Glo®), Western Blot (p-EGFR) |
| Controls | Vehicle (DMSO) control, Untreated control | 0.1% DMSO, Media only |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the concentration of the compound that inhibits cell viability by 50%.
Methodology:
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]
-
Compound Preparation: Prepare serial dilutions of the compound in culture media.[10] A typical starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old media from the cells and add the media containing the different compound concentrations.
-
Incubation: Incubate the plate for a fixed duration, typically 72 hours, which allows for multiple cell doubling cycles.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a microplate reader. The luminescent signal is proportional to the amount of ATP present, which indicates the number of viable cells.[11]
-
Data Analysis: Normalize the data to the vehicle-only control wells (representing 100% viability). Plot the percent viability against the log of the compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis to Verify Inhibition of Downstream Signaling
Objective: To confirm target engagement by observing changes in the phosphorylation state of downstream proteins.
Methodology:
-
Cell Culture: Plate cells in 6-well plates and grow them until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activation, you may serum-starve the cells (e.g., in media with 0.5% FBS) for 12-24 hours prior to the experiment.
-
Treatment: Treat the cells with the compound at a concentration known to be effective (e.g., 5x IC50) for short time points (e.g., 0, 15, 30, 60, 120 minutes). If the pathway is not basally active, you may need to stimulate the cells with a growth factor (e.g., EGF) shortly before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of the target (e.g., p-EGFR) and total protein as a loading control (e.g., total EGFR, GAPDH, or β-Actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Analyze the band intensities to determine the change in phosphorylation relative to the total protein and untreated controls.
Visualizations: Diagrams and Workflows
Caption: Inhibition of the EGFR Signaling Pathway by Gefitinib.
Caption: Experimental Workflow for Treatment Time Optimization.
Caption: Troubleshooting Flowchart for In Vitro Experiments.
References
- 1. Recent Trends in Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bicycletherapeutics.com [bicycletherapeutics.com]
- 3. Directed evolution of bicyclic peptides for therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. biocompare.com [biocompare.com]
- 8. selectscience.net [selectscience.net]
- 9. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 12. resources.revvity.com [resources.revvity.com]
Why am I seeing inconsistent results with BCTP?
Technical Support Center: BCTP Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using the Bio-luminescent Cellular Toxicity Profile (this compound) assay.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability between replicate wells in my this compound assay?
High variability between replicate wells is a common issue that can obscure the true effect of a test compound. Several factors can contribute to this problem, ranging from technical errors in assay setup to biological variations in the cell culture.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution across the microplate wells is a primary source of variability. Ensure that the cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting steps to prevent cell settling.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, reagents, or test compounds can lead to significant well-to-well differences. Calibrate your pipettes regularly and use appropriate pipetting techniques, such as reverse pipetting for viscous solutions.
-
Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation, which can concentrate reagents and affect cell viability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media.
-
Incomplete Reagent Mixing: If the this compound assay reagent is not mixed thoroughly in each well, the enzymatic reaction that produces the luminescent signal will be incomplete, leading to inconsistent readings. Ensure proper mixing by gently shaking the plate after reagent addition, but avoid vigorous shaking that could dislodge cells.
Troubleshooting Guides
Issue: Lower than expected luminescent signal across the entire plate.
A uniformly low signal can indicate a systemic problem with the assay. The following troubleshooting steps can help identify the root cause.
Troubleshooting Workflow:
Detailed Methodologies:
-
Reagent Preparation and Storage: The this compound assay reagent is light-sensitive and temperature-sensitive. Ensure that it has been stored according to the manufacturer's instructions, typically at -20°C and protected from light. Thaw the reagent to room temperature before use and avoid repeated freeze-thaw cycles.
-
Cell Viability: The luminescent signal in the this compound assay is proportional to the number of viable cells. If the cells have low viability before the addition of the test compound, the overall signal will be weak. Assess cell viability using a trypan blue exclusion assay or a live/dead cell staining kit prior to plating.
-
Assay Incubation Time: The luminescent signal is transient and will decay over time. It is crucial to measure the luminescence within the optimal window as specified in the assay protocol. If the reading is taken too early or too late, the signal may be suboptimal.
-
Instrument Settings: Ensure that the luminometer is set to the correct wavelength and integration time for the this compound assay. An incorrect instrument setting can lead to inaccurate and low readings.
Quantitative Data Summary:
| Parameter | Recommended Range | Common Pitfall |
| Cell Seeding Density | 10,000 - 40,000 cells/well | Over- or under-confluent monolayer |
| Reagent Incubation Time | 10 - 20 minutes | Reading outside the optimal window |
| Luminometer Integration Time | 0.5 - 2 seconds | Signal saturation or low sensitivity |
Issue: Inconsistent results with known cytotoxic compounds.
If a compound with well-characterized cytotoxicity is not producing the expected dose-dependent decrease in luminescence, it may indicate a problem with the compound itself or its interaction with the assay components.
Signaling Pathway Considerations:
The this compound assay measures ATP levels as an indicator of cell viability. Many cytotoxic compounds induce apoptosis or necrosis, leading to a depletion of intracellular ATP. The following diagram illustrates a simplified signaling pathway for apoptosis.
Experimental Protocol for Compound Validation:
-
Compound Preparation: Prepare a fresh stock solution of the cytotoxic compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.
-
Cell Treatment: Add the diluted compound to the wells containing the cells and incubate for the desired treatment period.
-
This compound Assay: Following treatment, add the this compound assay reagent to each well and incubate for the recommended time.
-
Luminescence Measurement: Read the luminescent signal using a plate-based luminometer.
-
Data Analysis: Plot the luminescent signal as a function of compound concentration to generate a dose-response curve and calculate the IC50 value.
Troubleshooting Compound-Related Issues:
-
Compound Stability: Ensure that the cytotoxic compound is stable in the cell culture media and is not degrading over the course of the experiment.
-
Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at high concentrations. Run a solvent control to ensure that the observed cytotoxicity is not due to the solvent.
-
Compound-Assay Interference: Some compounds can directly inhibit the luciferase enzyme used in the this compound assay, leading to a false-positive result. To test for this, perform the assay in a cell-free system with a known amount of ATP and the test compound. A decrease in luminescence in the absence of cells indicates direct assay interference.
How to troubleshoot BCTP precipitation in my media?
Welcome to the technical support center for troubleshooting BCTP precipitation in your cell culture media. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve issues with this compound precipitation during their experiments.
Troubleshooting Guides
This section provides answers to specific issues you might encounter with this compound precipitation.
Question: I've added this compound to my cell culture media and now I see a precipitate. What are the possible causes?
Answer: Precipitation of this compound in your media can be caused by several factors. The most common reasons include:
-
Low Solubility: this compound may have inherently low solubility in aqueous solutions like cell culture media.[1][2]
-
Temperature Shifts: Exposing the media to significant temperature changes, such as freeze-thaw cycles, can cause compounds to fall out of solution.[3][4][5]
-
Incorrect pH: The pH of the media can significantly affect the solubility of this compound.
-
High Concentration: You may be using a concentration of this compound that is above its solubility limit in your specific media formulation.
-
Interaction with Media Components: this compound may be reacting with components in your media, such as salts, proteins, or other supplements, leading to the formation of an insoluble complex.[3][4]
-
Solvent Shock: If this compound is dissolved in a solvent (like ethanol or DMSO) before being added to the media, rapid addition can cause localized high concentrations and precipitation.
Question: How can I prevent this compound from precipitating in my media?
Answer: To prevent this compound precipitation, consider the following preventative measures:
-
Optimize Solvent and Concentration: Ensure you are using a suitable solvent for your this compound stock solution and that the final concentration in the media is below its solubility limit.
-
Controlled Temperature: Avoid repeated freeze-thaw cycles of your media and this compound stock solutions. Warm the media to 37°C before adding this compound.[5]
-
Proper Mixing Technique: Add the this compound stock solution to the media drop-wise while gently swirling the media to ensure rapid and even dispersion.
-
pH Adjustment: Check the pH of your media after adding this compound and adjust if necessary.
-
Pre-solubility Testing: Before adding to your final experimental media, perform a small-scale solubility test of this compound in a small volume of the media.
Question: I've already observed precipitation. What can I do to salvage my media?
Answer: If precipitation has already occurred, it is generally not recommended to use the media for your experiments as the effective concentration of this compound will be unknown and the precipitate itself could be toxic to cells.[3][4] The best course of action is to discard the media and prepare a fresh batch using the preventative measures mentioned above. Attempting to resolubilize the precipitate by heating or pH adjustment may alter the media composition and negatively impact your experiment.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: Based on available information, "this compound" is not a universally recognized acronym for a standard cell culture supplement. It may refer to a specific proprietary compound, a novel drug candidate, or an internal laboratory designation. For the purposes of this guide, we are treating this compound as a generic, poorly water-soluble compound. One possibility is that "BCT" refers to Baricitinib, a drug with known low water solubility.[1][2]
Q2: How can I determine the solubility of my specific this compound compound in my media?
A2: You can perform a simple solubility test. Prepare a serial dilution of your this compound stock solution and add each dilution to a small aliquot of your cell culture media. Observe for the formation of a precipitate at each concentration. The highest concentration that remains clear is your approximate solubility limit.
Q3: Could the precipitate be something other than this compound?
A3: Yes. Precipitation in cell culture media can also be caused by other factors, such as the precipitation of salts (e.g., calcium phosphate), proteins from serum, or even bacterial or fungal contamination.[3][4][5] It is important to rule out these other causes.
Q4: Does the type of cell culture media I use matter?
A4: Absolutely. Different media formulations have varying compositions of salts, amino acids, and other supplements. These components can interact with this compound and affect its solubility. If you are consistently having issues, you may want to test the solubility of this compound in a different basal media.
Data Presentation
The following table summarizes hypothetical solubility data for "Compound this compound" under various conditions to illustrate factors that can influence precipitation.
| Condition | This compound Concentration (µM) | Observation |
| Media A (pH 7.4), 37°C | 10 | Clear |
| Media A (pH 7.4), 37°C | 50 | Precipitate |
| Media A (pH 7.0), 37°C | 50 | Clear |
| Media B (pH 7.4), 37°C | 50 | Clear |
| Media A (pH 7.4), 4°C | 10 | Precipitate |
Experimental Protocols
Protocol for Determining this compound Solubility in Cell Culture Media
-
Prepare a stock solution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO, ethanol) to make a concentrated stock solution (e.g., 10 mM).
-
Prepare serial dilutions: Create a series of dilutions of the this compound stock solution.
-
Aliquot media: Add a fixed volume of your cell culture media to a series of sterile tubes.
-
Add this compound dilutions: Add a small, equal volume of each this compound dilution to the media aliquots.
-
Incubate and observe: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 1 hour).
-
Examine for precipitate: Visually inspect each tube for any signs of precipitation. You can also measure turbidity using a spectrophotometer for a more quantitative assessment.
Visualizations
Caption: A flowchart of the experimental workflow for testing this compound precipitation in media.
Caption: A hypothetical signaling pathway activated by Compound this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the Solubility of Baricitinib and Drug Uptake in Different Tissues Using Absorption and Fluorescence Spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Validation & Comparative
Comparative Analysis of SHP2 Inhibitor Specificity
An in-depth analysis of the specificity of a therapeutic candidate is crucial for predicting its potential efficacy and safety profile. While the acronym "BCTP" does not correspond to a widely recognized therapeutic agent in publicly available scientific literature, this guide will use the Src homology 2 domain-containing phosphatase 2 (SHP2) inhibitor, a well-researched protein tyrosine phosphatase, as an illustrative example to demonstrate how to present evidence for the specificity of a targeted therapy. SHP2 is a non-receptor protein tyrosine phosphatase that plays a significant role in cell signaling and is a target in cancer therapy.[][2]
The specificity of a drug is its ability to bind to its intended target with high affinity, while exhibiting minimal binding to other molecules in the proteome. High specificity is desirable to minimize off-target effects and associated toxicities. The following tables summarize the quantitative data on the specificity of various SHP2 inhibitors.
| Inhibitor | Target IC50 (nM) | Off-Target (SHP1) IC50 (nM) | Selectivity (Fold) | Reference |
| SHP099 | 71 | >100,000 | >1400 | [] |
| TNO155 | 11 | >100,000 | >9000 | [] |
| RMC-4630 | - | - | - | [] |
| IACS-13909 | 15.7 | No inhibitory effect | High | [] |
| NSC-87877 | 318 | 335 | ~1 | [2] |
| 11a-1 | 200 | - | >5-fold over a panel | [3] |
| 57774 | 800 | 164,400 | 205 | [4] |
Experimental Protocols for Assessing Specificity
The determination of inhibitor specificity involves a variety of experimental techniques. Below are the methodologies for key experiments cited in the evaluation of SHP2 inhibitors.
Enzymatic Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the target enzyme (SHP2) and related off-target enzymes (e.g., SHP1, PTP1B).
-
Protocol:
-
Recombinant human SHP2 and other phosphatases are expressed and purified.
-
The enzymatic activity is measured using a substrate such as p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate.
-
The inhibitor is added at various concentrations to the reaction mixture.
-
The rate of substrate dephosphorylation is measured spectrophotometrically or by detecting the release of phosphate.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.[4][5]
-
Cell-Based Assays
-
Objective: To assess the inhibitor's effect on SHP2-dependent signaling pathways within a cellular context.
-
Protocol:
-
Cancer cell lines with known SHP2 pathway activation (e.g., those with activating mutations or receptor tyrosine kinase dysregulation) are used.
-
Cells are treated with the inhibitor at various concentrations.
-
The phosphorylation status of downstream signaling proteins, such as ERK1/2, is assessed by Western blotting or ELISA.
-
Cellular phenotypes, such as proliferation, migration, or apoptosis, are measured using assays like MTT, wound healing, or flow cytometry.[4][5]
-
Selectivity Profiling
-
Objective: To broadly screen the inhibitor against a panel of other kinases or phosphatases to identify potential off-targets.
-
Protocol:
-
The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant protein kinases or phosphatases.
-
The enzymatic activity of each enzyme in the presence of the inhibitor is measured.
-
The percentage of inhibition is calculated for each enzyme.
-
Follow-up dose-response curves are generated for any enzymes that show significant inhibition to determine their IC50 values.
-
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the methods used to assess specificity.
Caption: SHP2 signaling pathway and point of inhibition.
References
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating On-Target Effects of Novel Therapeutics
For researchers and drug development professionals, rigorously validating the on-target effects of a novel therapeutic is a critical step in the journey from discovery to clinical application. This guide provides a comparative framework for validating such effects, using Benzothiophenylcyclohexylpiperidine (BTCP), a potent dopamine transporter inhibitor, and inhibitors of Translationally Controlled Tumor Protein (TCTP), a promising cancer target, as illustrative examples.
Ensuring a therapeutic agent interacts with its intended molecular target and elicits the desired biological response is paramount for both efficacy and safety. The following sections detail experimental methodologies, present comparative data, and illustrate key workflows to guide your on-target validation studies.
Section 1: Biochemical Assays for Direct Target Engagement
Biochemical assays are fundamental for confirming direct physical interaction between a therapeutic compound and its purified target protein. These in vitro methods provide quantitative data on binding affinity and kinetics, forming the foundation of on-target validation.
Comparison of Biochemical Assays
| Assay Type | Principle | Quantitative Data | Advantages | Disadvantages | Example Application |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte (compound) to a ligand (target protein) immobilized on a sensor chip. | KD (dissociation constant), kon (association rate), koff (dissociation rate) | Real-time, label-free, provides kinetic information. | Requires specialized equipment, protein immobilization can affect conformation. | Measuring the binding kinetics of BTCP to the purified dopamine transporter protein. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a compound binds to its target protein. | KD, ΔH (enthalpy change), ΔS (entropy change), stoichiometry (n) | Label-free, solution-based, provides thermodynamic profile of binding. | Requires large amounts of pure protein, lower throughput. | Characterizing the thermodynamic signature of a TCTP inhibitor binding to TCTP. |
| Radioligand Binding Assay | A radiolabeled ligand with known affinity for the target is displaced by the test compound. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant) | High sensitivity, well-established for many targets. | Requires handling of radioactive materials, indirect measurement of affinity. | Determining the affinity of BTCP for the dopamine transporter by competing with a radiolabeled ligand like [³H]WIN 35,428. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light emitted from a labeled molecule upon binding to a larger protein. | IC50, Kd | Homogeneous (no-wash) format, suitable for high-throughput screening. | Requires a suitable fluorescent probe, potential for assay interference. | Screening a library of compounds for their ability to disrupt the interaction between TCTP and a fluorescently labeled binding partner. |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified target protein (e.g., dopamine transporter or TCTP) onto a sensor chip surface.
-
Compound Preparation: Prepare a series of concentrations of the test compound (e.g., BTCP or a TCTP inhibitor) in a suitable running buffer.
-
Binding Measurement: Inject the compound solutions over the sensor chip surface and monitor the change in the SPR signal in real-time to measure association.
-
Dissociation Measurement: Replace the compound solution with running buffer and monitor the decrease in the SPR signal to measure dissociation.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine KD, kon, and koff.
-
Control: Use a reference flow cell without the immobilized protein to subtract non-specific binding and bulk refractive index changes.
Section 2: Cellular Assays to Confirm On-Target Activity in a Biological Context
Cell-based assays are crucial for verifying that a compound engages its target within a living cell and produces the expected downstream biological effects. These assays provide a more physiologically relevant context than biochemical assays.
Workflow for Cellular Target Engagement and Pathway Analysis
Caption: Workflow for validating on-target effects in cells.
Comparison of Cellular Assays
| Assay Type | Principle | Quantitative Data | Advantages | Disadvantages | Example Application |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon compound binding in intact cells or cell lysates. | Tagg (aggregation temperature) shift | Label-free, confirms intracellular target engagement. | Not suitable for all targets, lower throughput. | Demonstrating that BTCP binds to and stabilizes the dopamine transporter in neuronal cells. |
| NanoBRET™ Target Engagement Assay | Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled compound. | IC50 | Live-cell assay, highly sensitive and quantitative. | Requires genetic modification of cells, dependent on a suitable fluorescent tracer. | Quantifying the binding of a fluorescently labeled TCTP inhibitor to NanoLuc®-TCTP in cancer cells. |
| Functional Assays | Measure a biological activity that is dependent on the target. | EC50 (half-maximal effective concentration) or IC50 | Provides direct evidence of functional target modulation. | Can be influenced by off-target effects. | Measuring the inhibition of dopamine uptake in cells expressing the dopamine transporter after treatment with BTCP. |
| Target Knockdown/Knockout | Uses RNAi or CRISPR/Cas9 to reduce or eliminate the expression of the target protein to see if this phenocopies the effect of the compound. | Change in cellular phenotype | Provides strong evidence for on-target mechanism of action. | Potential for off-target effects of knockdown/knockout reagents. | Demonstrating that knockdown of TCTP in cancer cells mimics the anti-proliferative effect of a TCTP inhibitor. |
Experimental Protocol: Dopamine Uptake Assay
-
Cell Culture: Culture cells stably expressing the human dopamine transporter (DAT).
-
Compound Incubation: Pre-incubate the cells with various concentrations of BTCP or a vehicle control.
-
Dopamine Uptake: Add [³H]-dopamine to the cells and incubate for a short period to allow for uptake.
-
Wash and Lyse: Wash the cells to remove extracellular [³H]-dopamine and then lyse the cells.
-
Scintillation Counting: Measure the amount of intracellular [³H]-dopamine using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the concentration of BTCP to determine the IC50.
Section 3: In Vivo Models for Target Validation in a Whole Organism
In vivo studies are the ultimate preclinical validation of on-target effects, demonstrating target engagement and therapeutic efficacy in a living organism.
Logical Flow for In Vivo Target Validation
Caption: In vivo validation of on-target effects.
Comparison of In Vivo Methodologies
| Methodology | Principle | Quantitative Data | Advantages | Disadvantages | Example Application |
| Positron Emission Tomography (PET) | Uses a radiolabeled tracer that binds to the target to visualize and quantify target occupancy by a drug in the living brain or other tissues. | Target occupancy (%) | Non-invasive, translational to human studies. | Requires a suitable radiotracer, expensive. | Quantifying the occupancy of the dopamine transporter by BTCP in the brain of a living primate. |
| Ex Vivo Autoradiography/Binding | After in vivo drug administration, tissues are collected and incubated with a radioligand to measure the remaining available binding sites. | Target occupancy (%) | Direct measurement of target binding in tissues of interest. | Invasive, terminal procedure. | Measuring dopamine transporter occupancy in different brain regions of rats treated with BTCP. |
| Pharmacodynamic (PD) Biomarker Analysis | Measures a downstream biological marker that changes in response to target engagement. | Change in biomarker levels | Provides evidence of a functional biological response. | Biomarker may not be exclusively modulated by the target. | Measuring changes in the levels of p53 and its downstream targets in tumor xenografts from mice treated with a TCTP inhibitor. |
| Genetically Engineered Mouse Models (GEMMs) | Uses mice with genetic modifications (e.g., knockout, knock-in) of the target to assess the on-target-dependent effects of a compound. | Comparison of drug effects in wild-type vs. modified mice | High genetic validation of the target. | May not fully recapitulate human disease. | Comparing the anti-tumor efficacy of a TCTP inhibitor in mice with and without TCTP expression in the tumor cells. |
Experimental Protocol: Ex Vivo Dopamine Transporter Occupancy
-
Animal Dosing: Administer different doses of BTCP or vehicle to groups of rats.
-
Tissue Collection: At a specified time after dosing, euthanize the animals and rapidly dissect the brains, isolating regions rich in the dopamine transporter (e.g., striatum).
-
Tissue Homogenization: Homogenize the brain tissue in a suitable buffer.
-
Radioligand Binding: Incubate the tissue homogenates with a saturating concentration of a radioligand for the dopamine transporter (e.g., [³H]WIN 35,428).
-
Filtration and Washing: Separate the bound and free radioligand by rapid filtration and wash the filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of dopamine transporter occupancy for each dose of BTCP by comparing the binding in the drug-treated animals to the vehicle-treated animals.
By employing a multi-faceted approach that combines biochemical, cellular, and in vivo methodologies, researchers can build a robust body of evidence to confidently validate the on-target effects of a novel therapeutic agent. This rigorous validation is essential for de-risking drug development programs and increasing the probability of clinical success.
BCTP vs. Phencyclidine (PCP): A Comparative Guide for Neuropharmacology Research
For researchers, scientists, and drug development professionals, the choice of pharmacological tools is critical for elucidating the complex mechanisms of neurotransmitter systems. This guide provides a detailed comparison of Benocyclidine (BCTP) and Phencyclidine (PCP), highlighting the distinct advantages of this compound as a selective dopamine reuptake inhibitor.
Benocyclidine (this compound), a derivative of phencyclidine, offers a significantly more targeted approach to studying the dopamine system compared to its less selective parent compound, phencyclidine (PCP). While structurally related, their pharmacological profiles diverge substantially, making this compound a superior tool for specific research applications. This guide outlines the key differences in their mechanism of action, receptor selectivity, and functional effects, supported by experimental data.
Key Advantages of this compound over PCP:
-
High Selectivity for the Dopamine Transporter (DAT): The primary advantage of this compound lies in its potent and selective inhibition of the dopamine transporter.[1] This allows researchers to investigate the specific roles of dopamine reuptake in various physiological and pathological processes without the confounding effects of targeting multiple other receptors.
-
Minimal NMDA Receptor Activity: Unlike PCP, which is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, this compound has negligible affinity for this site.[1] This lack of NMDA receptor activity eliminates the dissociative and psychotomimetic effects characteristic of PCP, providing a cleaner pharmacological profile for studying dopaminergic pathways.
-
Reduced Off-Target Binding: PCP interacts with a wide range of receptors, including sigma (σ₂), serotonin (5-HT), and norepinephrine (NE) transporters, as well as muscarinic and opioid receptors.[2] this compound's focused action on the dopamine transporter minimizes these off-target interactions, leading to more precise and interpretable experimental results.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the receptor binding affinities and dopamine reuptake inhibition of this compound and PCP.
Table 1: Monoamine Transporter Binding Affinity
| Compound | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |
| This compound | 7.1 | >10,000 | >10,000 |
| PCP | >10,000 | 2,234 | >10,000 |
Note: Data for this compound at SERT and NET are inferred from its high selectivity for DAT. Data for PCP is from a comprehensive binding study.
Table 2: Receptor Binding Profile
| Compound | NMDA Receptor (PCP site) Ki (nM) | Sigma-2 (σ₂) Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) |
| This compound | ~6,000 (K₀.₅) | Not Reported | Not Reported |
| PCP | 59 | 136 | >10,000 |
Table 3: Dopamine Reuptake Inhibition
| Compound | IC₅₀ (nM) |
| This compound | 8 |
| PCP | ~347 (for [³H]DA uptake) |
Signaling Pathways and Mechanism of Action
This compound and PCP exert their effects through distinct molecular mechanisms. This compound's primary action is the blockade of the dopamine transporter, leading to an increase in extracellular dopamine levels in the synaptic cleft. In contrast, PCP's primary mechanism is the blockade of the NMDA receptor ion channel, which is responsible for its hallucinogenic and dissociative properties. PCP's inhibition of dopamine reuptake is a secondary and much less potent effect.
Caption: Differential primary mechanisms of this compound and PCP.
Experimental Protocols
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the dopamine transporter.
-
Materials:
-
Membrane preparations from cells expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]BTCP or another suitable DAT radioligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test compound (this compound or PCP) at various concentrations.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM BTCP).[3]
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, a separate set of tubes will contain the membrane preparation, radioligand, and the non-specific binding control.
-
Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[3]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific binding) from a competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
[³H]Dopamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.
-
Materials:
-
Cell line expressing hDAT (e.g., HEK-293 or COS-7 cells).
-
Assay Buffer: Krebs-Ringer-HEPES buffer or similar.
-
[³H]Dopamine.
-
Test compound (this compound or PCP) at various concentrations.
-
Scintillation counter.
-
-
Procedure:
-
Plate the hDAT-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with the assay buffer containing various concentrations of the test compound.
-
Initiate the uptake by adding [³H]Dopamine to the wells.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC₅₀ value for the inhibition of dopamine uptake and compare the potency of the test compounds.
-
Conclusion
For researchers investigating the specific role of the dopamine transporter in health and disease, this compound offers significant advantages over PCP. Its high selectivity for DAT and lack of significant activity at the NMDA receptor and other off-target sites ensure that the observed effects can be more confidently attributed to the modulation of dopamine reuptake. This makes this compound an invaluable tool for precise pharmacological studies in the field of neuroscience and drug development.
References
Unveiling the Differential Efficacy of BCTP Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the novel anti-cancer agent, BCTP, across various cancer cell lines. This compound is a synthetic small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2), thereby promoting apoptosis in cancer cells. Understanding its differential activity is crucial for identifying responsive cancer types and designing effective therapeutic strategies. This document summarizes key experimental data, details the methodologies used, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Efficacy of this compound: A Comparative Analysis
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines representing different tumor origins. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each cell line. The data clearly indicates a varied response to this compound, suggesting that its efficacy is cell-line dependent.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.8 |
| HeLa | Cervical Adenocarcinoma | 10.5 |
| A549 | Lung Carcinoma | 18.3 |
| HCT116 | Colorectal Carcinoma | 8.1 |
| PC-3 | Prostate Adenocarcinoma | 32.4 |
| Jurkat | T-cell Leukemia | 2.7 |
Table 1: IC50 values of this compound in various human cancer cell lines after 48 hours of treatment. Lower IC50 values indicate higher potency.
Experimental Protocols
The following protocols were employed to generate the data presented in this guide.
Cell Culture and Maintenance
All cell lines were procured from the American Type Culture Collection (ATCC). Cells were cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium was replaced with fresh medium containing increasing concentrations of this compound (0.1 µM to 100 µM). A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C.
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
Formazan Solubilization: The plates were incubated for another 4 hours, after which the medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.
Visualizing the Mechanism and Workflow
To better understand the action of this compound and the experimental process, the following diagrams have been generated.
Preclinical Efficacy of Novel Anti-Cancer Agents: A Comparative Analysis of BTP-114 and BMTP-11
A detailed review of the preclinical data for two promising cancer therapeutics, BTP-114 and BMTP-11, showcases their distinct mechanisms of action and potent anti-tumor activity in various cancer models. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This report summarizes the preclinical findings for BTP-114, a novel cisplatin prodrug, and BMTP-11, a targeted peptidomimetic. While the user's initial query referenced "BCTP," no specific agent with this designation was identified in the public domain. The following analysis is based on the most relevantly named compounds found in preclinical cancer research.
Performance Comparison in Preclinical Models
The following tables summarize the key preclinical findings for BTP-114 and BMTP-11, highlighting their efficacy in various cancer models.
Table 1: BTP-114 Preclinical Efficacy Data
| Cancer Model | Treatment Group | Key Findings | Reference |
| Lung Cancer Xenograft | BTP-114 | Improved tumor growth inhibition compared to cisplatin.[1] | [1] |
| Ovarian Cancer Xenograft | BTP-114 | Demonstrated superiority in tumor growth inhibition over cisplatin.[1] | [1] |
| Multiple Xenograft Models | BTP-114 | 15-fold increase in platinum accumulation in tumors compared to cisplatin.[1][2] | [1][2] |
| General | BTP-114 | Reduced key dose-limiting toxicities associated with cisplatin.[1][2] | [1][2] |
Table 2: BMTP-11 Preclinical Efficacy Data
| Cancer Model | Treatment Group | Key Findings | Reference |
| Human Osteosarcoma Orthotopic Model | BMTP-11 | Delayed primary tumor growth and inhibited lung metastases.[3][4] | [3][4] |
| Human Osteosarcoma Orthotopic Model | BMTP-11 + Gemcitabine | Enhanced efficacy in delaying tumor growth and metastasis compared to single agents.[3][4] | [3][4] |
| Prostate Cancer Model | BMTP-11 | Showed anti-tumor activity. | |
| Lung Cancer Model | BMTP-11 | Showed anti-tumor activity. |
Detailed Experimental Protocols
BTP-114 Xenograft Studies
-
Animal Models: Mice bearing human lung or ovarian cancer xenografts.[1]
-
Drug Administration: Intravenous injection of BTP-114 or cisplatin.
-
Dosing: The therapeutic dose of platinum was increased by up to 2-fold for BTP-114 compared to cisplatin.[1][2]
-
Endpoint Analysis: Tumor growth was monitored and measured over time. Platinum accumulation in tumor tissue was quantified.[1][2]
BMTP-11 Orthotopic Osteosarcoma Studies
-
Cell Lines: Human metastatic osteosarcoma cell lines (e.g., CCH-OS-D) and non-metastatic lines (e.g., HOS).[3]
-
Animal Models: Orthotopic mouse models with intratibial injection of human osteosarcoma cells.[3][4]
-
Drug Administration: Intravenous administration of BMTP-11, gemcitabine, or a combination.
-
Endpoint Analysis: Primary tumor growth was measured. Lung metastases were quantified at the end of the study. Apoptosis in tumor sections was assessed by TUNEL and cleaved caspase-3 staining.[3]
Mechanism of Action and Signaling Pathways
BTP-114: An Albumin-Binding Cisplatin Prodrug
BTP-114 is a novel prodrug of cisplatin designed to overcome the limitations of conventional platinum-based chemotherapies.[1][2] Once administered, BTP-114 rapidly and specifically binds to serum albumin in the bloodstream.[1][2] This conjugation leads to a 15-fold increase in drug exposure and a predicted human plasma half-life of 10 days.[1][2] The albumin-bound BTP-114 is preferentially taken up by cancer cells, leading to enhanced DNA damage and subsequent cell death.[1][2]
Caption: Mechanism of action for BTP-114.
BMTP-11: Targeting the IL-11Rα Signaling Pathway
BMTP-11 is a peptidomimetic drug that specifically targets the Interleukin-11 receptor alpha (IL-11Rα).[3][4] IL-11Rα is overexpressed in certain cancer cells, including metastatic osteosarcoma, and its engagement with its ligand, IL-11, activates downstream signaling pathways that promote tumor progression.[3][4] BMTP-11 consists of a peptide that binds to IL-11Rα fused to a pro-apoptotic peptide.[3] By binding to IL-11Rα, BMTP-11 is internalized by the cancer cell, where the pro-apoptotic peptide induces cell death. This targeted approach inhibits the IL-11/IL-11Rα signaling axis, which involves the STAT3 pathway, and leads to reduced tumor cell proliferation, invasion, and metastasis.[3]
Caption: BMTP-11 mechanism targeting the IL-11Rα pathway.
Experimental Workflow Overview
The preclinical evaluation of these compounds typically follows a standardized workflow to assess efficacy and mechanism of action.
Caption: General experimental workflow for preclinical drug evaluation.
References
- 1. Blend Therapeutics Presents Preclinical Data For Lead Candidate BTP-114 That Demonstrated Superiority To Cisplatin In Tumor Growth Inhibition - BioSpace [biospace.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. BMTP-11 is active in preclinical models of human osteosarcoma and a candidate targeted drug for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMTP-11 is active in preclinical models of human osteosarcoma and a candidate targeted drug for clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to perform a head-to-head comparison of BCTP and compound Y?
An objective head-to-head comparison of two therapeutic compounds requires specific identification of the molecules . The provided information, "BCTP" and "compound Y," is currently insufficient to conduct a detailed analysis. "this compound" could be an acronym for a specific chemical entity, a biological therapy, or a certification such as Board Certified Oncology Pharmacist (BCOP). Similarly, "compound Y" is a placeholder and does not denote a specific molecule.
To proceed with a meaningful comparison for researchers, scientists, and drug development professionals, the precise chemical names or identifiers (e.g., CAS number, IUPAC name, or common drug name) for both "this compound" and "compound Y" are necessary.
Once the compounds are identified, a comprehensive comparison guide can be developed. This guide would typically include the following sections:
Introduction and Background
This section would introduce both compounds, including their chemical structure, class, and the therapeutic area they are being investigated for. It would also provide context on the medical need they aim to address.
Mechanism of Action
A detailed explanation of how each compound exerts its effects at the molecular and cellular level would be provided. This would involve a description of their primary targets and any known off-target effects.
Signaling Pathway Diagram
A diagram illustrating the signaling pathway(s) modulated by each compound would be generated using Graphviz. For example, if this compound were found to be an inhibitor of the Wnt/β-catenin signaling pathway, a diagram would be created to visualize this.
Caption: A simplified diagram of the Wnt/β-catenin signaling pathway, indicating the putative inhibitory action of this compound.
In Vitro and In Vivo Efficacy
This section would present preclinical data from cell-based assays and animal models.
Comparative Efficacy Data
A table summarizing key quantitative data would be included.
| Parameter | This compound | Compound Y | Reference |
| IC₅₀ (Cancer Cell Line A) | Value (e.g., 10 nM) | Value (e.g., 15 nM) | [Citation] |
| Tumor Growth Inhibition (Xenograft Model) | % inhibition | % inhibition | [Citation] |
| Target Engagement (Cellular Assay) | Value (e.g., EC₅₀) | Value (e.g., EC₅₀) | [Citation] |
Pharmacokinetics and Metabolism
Information on the absorption, distribution, metabolism, and excretion (ADME) properties of both compounds would be detailed here.
Pharmacokinetic Parameters
A comparative table would be provided.
| Parameter | This compound | Compound Y | Reference |
| Bioavailability (%) | Value | Value | [Citation] |
| Half-life (t₁/₂) (hours) | Value | Value | [Citation] |
| Clearance (mL/min/kg) | Value | Value | [Citation] |
Safety and Toxicology
This section would summarize the known safety profile of each compound from preclinical studies, including any observed adverse effects and the no-observed-adverse-effect level (NOAEL).
Experimental Protocols
Detailed methodologies for the key experiments cited in the guide would be provided to ensure reproducibility and allow for critical evaluation of the data.
Example Experimental Workflow
A Graphviz diagram could illustrate a typical experimental workflow.
Caption: A general workflow for a Western Blot experiment to compare the effects of this compound and Compound Y on a target protein.
Discussion and Future Directions
This final section would offer a critical analysis of the comparative data, highlighting the potential advantages and disadvantages of each compound. It would also suggest future studies that could further elucidate their therapeutic potential.
To enable the creation of this detailed and objective comparison guide, please provide the specific chemical or drug names for "this compound" and "compound Y".
Unraveling the Nuances of Dopamine Reuptake Inhibition: A Comparative Analysis of BCTP and Its Analogs
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between investigational compounds is paramount. This guide provides a detailed comparison of Benzothiophenylcyclohexylpiperidine (BCTP), a potent and selective dopamine reuptake inhibitor (DRI), and its key analogs. By examining their pharmacological properties, structure-activity relationships, and differential effects on dopaminergic neurotransmission, this document aims to furnish a clear, data-driven perspective for advancing neuropharmacological research and therapeutic development.
Benzothiophenylcyclohexylpiperidine (this compound) is a phencyclidine (PCP) derivative that has garnered significant interest in neuropharmacology due to its high affinity and selectivity for the dopamine transporter (DAT). Unlike its parent compound, PCP, which has a broad spectrum of psychoactive effects mediated through NMDA receptor antagonism, this compound and its analogs primarily act as DRIs. This selective action makes them valuable tools for probing the function of the dopaminergic system and as potential scaffolds for the development of novel therapeutics for conditions such as depression, ADHD, and substance use disorders.
This guide delves into the key distinctions between this compound and its analogs, focusing on their binding affinities, functional potencies, and the structural modifications that drive these differences. Through a comprehensive review of preclinical data, we present a comparative analysis to inform future research and drug discovery efforts in the realm of dopamine-targeted therapies.
Comparative Pharmacological Profile of this compound and Its Analogs
The following table summarizes the quantitative data on the binding affinities and functional potencies of this compound and its notable analog, N-[1-(2-thiophenyl)cyclohexyl]piperidine (TCP). This data highlights the distinct pharmacological profiles of these compounds, particularly their differential selectivity for the dopamine transporter versus the PCP binding site on the NMDA receptor.
| Compound | Target | Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) |
| This compound | Dopamine Transporter (DAT) | 21 | 25 |
| PCP Binding Site | >10,000 | - | |
| TCP | Dopamine Transporter (DAT) | 230 | 300 |
| PCP Binding Site | 1.5 | - |
Experimental Protocols
The data presented in this guide are derived from standard, validated in vitro assays commonly employed in neuropharmacology. The following are detailed methodologies for the key experiments cited:
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and its analogs for the dopamine transporter (DAT) and the PCP binding site on the NMDA receptor.
Methodology:
-
Tissue Preparation: Striatal tissue from rat brains is homogenized in a buffered solution and centrifuged to isolate cell membranes, which are rich in dopamine transporters. For PCP binding assays, cortical membranes are typically used.
-
Assay Conditions: The membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]TCP for the PCP site) at a fixed concentration.
-
Competition Binding: Increasing concentrations of the unlabeled test compounds (this compound or its analogs) are added to the incubation mixture to compete with the radioligand for binding to the target sites.
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curves. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Uptake Inhibition Assays
Objective: To measure the functional potency (IC50) of this compound and its analogs in inhibiting the reuptake of dopamine into synaptosomes.
Methodology:
-
Synaptosome Preparation: Rat striatal tissue is homogenized and subjected to differential centrifugation to obtain a preparation of synaptosomes, which are resealed nerve terminals containing functional dopamine transporters.
-
Assay Procedure: Synaptosomes are pre-incubated with various concentrations of the test compounds.
-
Dopamine Uptake: The uptake reaction is initiated by the addition of [³H]dopamine. The mixture is incubated for a short period at 37°C to allow for active transport of dopamine into the synaptosomes.
-
Termination and Measurement: The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular [³H]dopamine. The amount of radioactivity accumulated inside the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% inhibition of dopamine uptake (IC50) is calculated from the concentration-response curves.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and its analogs as DRIs is the blockade of the dopamine transporter. This inhibition leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. The following diagram illustrates the differential binding of this compound and its analog TCP, and their consequent effects on the dopaminergic synapse.
Caption: Differential binding of this compound and TCP at the dopamine transporter.
The diagram illustrates that this compound exhibits high-affinity binding to the dopamine transporter (DAT), effectively blocking the reuptake of dopamine from the synaptic cleft. This leads to an accumulation of dopamine in the synapse, enhancing signaling at postsynaptic dopamine receptors. In contrast, the analog TCP has a lower affinity for the DAT but a high affinity for the PCP binding site on the NMDA receptor (not depicted in this simplified schematic), highlighting a key pharmacological distinction.
Structure-Activity Relationships and Logical Distinctions
The structural differences between this compound and its analogs are the primary determinants of their distinct pharmacological profiles. The presence of the benzothiophene moiety in this compound is crucial for its high affinity and selectivity for the dopamine transporter. Modifications to this part of the molecule can significantly alter its binding characteristics.
The following logical diagram outlines the key structure-activity relationship (SAR) distinctions between this compound and its analog TCP.
Caption: Structure-activity relationship distinctions between this compound and TCP.
This diagram illustrates that while both this compound and TCP share a common arylcyclohexylamine scaffold, the nature of the aromatic ring system dictates their primary pharmacological target. The benzothiophene group in this compound confers high affinity and selectivity for the dopamine transporter. In contrast, the simpler thiophene group in TCP results in lower DAT affinity but high affinity for the PCP binding site. This fundamental SAR provides a clear rationale for their different pharmacological effects and serves as a critical guide for the design of future analogs with desired selectivity profiles.
Unveiling the Action of BCTP: A Guide to Confirming its Mechanism as a Dopamine Reuptake Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for experimentally confirming the mechanism of action of Benocyclidine (BCTP) as a potent and selective dopamine reuptake inhibitor. Through a combination of in vitro and in vivo techniques, this document outlines the necessary steps to characterize this compound's interaction with the dopamine transporter (DAT) and compare its profile to other well-known dopamine reuptake inhibitors (DRIs).
Benocyclidine, also known as benzothiophenylcyclohexylpiperidine (this compound), is a psychoactive compound recognized for its stimulant properties. Preliminary studies suggest that its primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain. This guide details the experimental procedures required to rigorously validate this proposed mechanism.
Comparative Analysis of Dopamine Reuptake Inhibitors
A crucial aspect of characterizing a novel compound is to compare its pharmacological profile with existing drugs that have a similar mechanism of action. The following table summarizes the binding affinity (Ki) and inhibitory potency (IC50) of this compound and other selected dopamine reuptake inhibitors for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data highlights the relative potency and selectivity of each compound.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio |
| This compound | ~1 | >100 | >100 | ~15 | >10,000 | >10,000 | >667 |
| Cocaine | 200 - 600 | 200 - 700 | 300 - 800 | 255.2 | ~300 | ~300 | ~1 |
| GBR-12909 | 1 | 130 | 2800 | 34-45 | - | - | ~2800 |
| Methylphenidate | 33 | 244 | >50,000 | 34 | 339 | >10,000 | >294 |
Experimental Protocols for Mechanism of Action Confirmation
To definitively establish this compound's mechanism of action, a series of targeted experiments should be performed. These can be broadly categorized into target engagement, in vitro functional assays, and in vivo validation.
Target Engagement: Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of this compound for the dopamine transporter in comparison to other monoamine transporters.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for DAT, SERT, and NET.
Experimental Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing human DAT, SERT, or NET, or from specific brain regions rich in these transporters (e.g., striatum for DAT).
-
Assay Setup: In a 96-well plate, incubate the prepared membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) at a concentration near its Kd.
-
Competition Binding: Add increasing concentrations of unlabeled this compound or a reference compound to displace the radioligand.
-
Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays: Synaptosomal Dopamine Uptake Inhibition
This assay directly measures the functional consequence of this compound binding to the dopamine transporter – the inhibition of dopamine reuptake.
Objective: To determine the potency (IC50) of this compound in inhibiting dopamine uptake into synaptosomes.
Experimental Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from fresh rodent striatal tissue by differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with various concentrations of this compound or a reference compound.
-
Uptake Initiation: Initiate dopamine uptake by adding a low concentration of [³H]dopamine.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the amount of [³H]dopamine accumulated in the synaptosomes using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
In Vivo Confirmation: Microdialysis and Behavioral Assays
In vivo studies are critical to confirm that the effects of this compound observed in vitro translate to a physiological response in a living organism.
Objective: To measure changes in extracellular dopamine levels in a specific brain region following systemic administration of this compound.
Experimental Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into a dopamine-rich brain area, such as the nucleus accumbens or striatum, of an anesthetized or freely moving rodent.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish basal dopamine levels.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.
-
Dopamine Quantification: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline and plot the time course of the effect.
Objective: To assess the psychostimulant effects of this compound, which are characteristic of dopamine reuptake inhibitors.
Experimental Protocol:
-
Habituation: Place individual rodents in open-field arenas and allow them to habituate to the environment.
-
Drug Administration: Administer various doses of this compound or a vehicle control.
-
Activity Monitoring: Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated activity monitoring system for a set period.
-
Data Analysis: Compare the locomotor activity of the this compound-treated groups to the control group to determine if there is a dose-dependent increase in activity.
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of action and the experimental workflows.
Navigating the Challenges of Breakthrough Cancer Pain: A Comparative Guide to Treatment Limitations
For researchers, scientists, and drug development professionals, understanding the nuances of Breakthrough Cancer Pain (BTcP) is critical for advancing patient care. BTcP, characterized by transient, severe flares of pain in patients with otherwise controlled background pain, presents significant therapeutic challenges. This guide provides a comprehensive comparison of current treatment modalities, highlighting their limitations, supported by experimental data, and detailing the underlying biological pathways.
The management of BTcP is fraught with difficulties, stemming from its rapid onset and short duration. Key limitations in BTcP research and treatment include under-diagnosis due to the lack of a universally accepted definition, and the pharmacokinetic mismatch between the pain episode and the onset of action of many analgesics. Furthermore, patient and clinician apprehension regarding opioid side effects and addiction potential often leads to suboptimal treatment.
Comparative Analysis of BTcP Treatment Modalities
The primary pharmacological interventions for BTcP are opioids, categorized into traditional immediate-release formulations and rapid-onset formulations. The choice of treatment is critical and must be tailored to the individual patient's pain profile and clinical status.
Traditional Oral Opioids vs. Rapid-Onset Opioids (ROOs)
Traditional immediate-release oral opioids, such as morphine and oxycodone, have long been a mainstay in cancer pain management. However, their suitability for the abrupt nature of BTcP is a significant concern. Rapid-Onset Opioids (ROOs), predominantly transmucosal fentanyl formulations, were developed to more closely mirror the temporal characteristics of a BTcP episode.
| Feature | Traditional Oral Opioids (e.g., Morphine, Oxycodone) | Rapid-Onset Opioids (ROOs) (e.g., Transmucosal Fentanyl) |
| Onset of Action | 30-45 minutes | 5-15 minutes |
| Time to Peak Effect | 1-1.5 hours | Varies by formulation (e.g., 11 min for intranasal spray) |
| Duration of Action | 3-6 hours | Shorter duration, more aligned with BTcP episodes |
| Primary Limitation | Slow onset, often providing relief after the BTcP episode has subsided. Potential for prolonged side effects.[1] | Higher cost, potential for misuse, requires careful dose titration.[1][2][3] |
Supporting Experimental Data
Clinical trials have consistently demonstrated the superior speed of onset of ROOs compared to traditional oral opioids for BTcP.
Table 1: Comparative Efficacy of Rapid-Onset Fentanyl vs. Oral Morphine
| Study Outcome | Fentanyl Buccal Tablet (FBT) | Oral Transmucosal Fentanyl Citrate (OTFC) | Intranasal Fentanyl Spray (INFS) | Oral Morphine (MSIR) |
| Pain Intensity Difference (PID) at 15 mins | Significantly greater than MSIR[4][5] | Significantly greater than MSIR[4][5] | Statistically significant improvement over placebo[6] | Slower onset of pain relief[4][5] |
| Time to Meaningful Pain Relief | - | 16 minutes (median)[7] | 11 minutes (median)[7] | 31 minutes (average)[7] |
| Patient Preference | Higher preference over immediate-release oxycodone[8] | 69% of patients found a successful dose and opted to continue post-study[4][5] | Higher ease of use and patient preference over OTFC[9] | Lower preference compared to OTFC[4][5] |
Data compiled from multiple sources. PID indicates the change from baseline pain intensity.
Table 2: Comparison of Different Rapid-Onset Fentanyl Formulations
| Formulation | Median Time to Onset of Meaningful Pain Relief | Key Efficacy Findings |
| Intranasal Fentanyl Spray (INFS) | 11 minutes | Superior efficacy at 15 and 30 minutes compared to other formulations in a network meta-analysis.[10] |
| Fentanyl Pectin Nasal Spray (FPNS) | Meaningful relief within 10 minutes | Faster onset of analgesia compared to immediate-release morphine sulfate. |
| Fentanyl Buccal Tablet (FBT) | - | Showed some efficacy advantages over OTFC in a meta-analysis. |
| Oral Transmucosal Fentanyl Citrate (OTFC) | 16 minutes | Effective, but with some limitations in the formulation itself. |
| Sublingual Fentanyl (SLF) | Significant pain reduction at 30 minutes | - |
Note: Direct head-to-head trials comparing all newer transmucosal formulations are limited.
Experimental Protocols
Understanding the methodology of key clinical trials is essential for interpreting their findings.
Protocol Summary: Double-Blind, Crossover Trial of OTFC vs. MSIR
-
Study Design : A double-blind, double-dummy, randomized, multiple crossover study.[4][5]
-
Participants : 134 adult ambulatory cancer patients with 1-4 BTcP episodes per day, on a stable opioid regimen.[4][5]
-
Intervention :
-
Open-label titration phase : Patients were titrated to a successful dose of Oral Transmucosal Fentanyl Citrate (OTFC) (200-1600 µg).
-
Double-blind phase : Successfully titrated patients received 10 sets of study medications in a randomized order: five sets of their successful OTFC dose paired with a placebo capsule, and five sets of a placebo OTFC unit paired with their previously successful Morphine Sulfate Immediate Release (MSIR) dose.[4][5]
-
-
Primary Outcome Measure : Pain Intensity Difference (PID) at 15 minutes post-administration.[4][5]
-
Secondary Outcome Measures : Pain intensity, pain relief at various time points, and global performance of the medication.[4][5]
Visualizing the Biology of Cancer Pain
Signaling Pathways in Cancer Pain
Cancer pain is a complex phenomenon involving both nociceptive and neuropathic mechanisms. Nociceptive pain arises from the stimulation of pain receptors (nociceptors) by the tumor or its metabolites, while neuropathic pain results from damage to the peripheral or central nervous system.
Opioid Receptor Signaling
Opioids exert their analgesic effects by binding to G-protein coupled receptors (GPCRs), primarily the mu-opioid receptor (MOR), located throughout the central and peripheral nervous systems. This binding initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission.
Experimental Workflow for a BTcP Clinical Trial
The design of clinical trials for BTcP therapies typically involves several key stages, from patient recruitment to data analysis, to ensure the robust evaluation of a new treatment's efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. mypcnow.org [mypcnow.org]
- 3. The use of rapid onset opioids for breakthrough cancer pain: the challenge of its dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breakthrough cancer pain: a randomized trial comparing oral transmucosal fentanyl citrate (OTFC) and morphine sulfate immediate release (MSIR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of intranasal fentanyl spray versus other opioids for breakthrough pain in cancer - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ejhp.bmj.com [ejhp.bmj.com]
- 7. A review of rapid-onset opioids for breakthrough pain in patients with cancer | Journal of Opioid Management [wmpllc.org]
- 8. Patients' Satisfaction with Breakthrough Cancer Pain Therapy: A Secondary Analysis of IOPS-MS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Newer generation fentanyl transmucosal products for breakthrough pain in opioid-tolerant cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of BCTP: A Guide for Laboratory Professionals
For researchers and scientists handling "BCTP," the proper disposal of this chemical is paramount to ensuring laboratory safety and environmental compliance. As "this compound" may not be a universally recognized chemical abbreviation, it is critical to first positively identify the chemical's full name and properties to determine the correct disposal pathway. This guide provides a systematic approach to the safe handling and disposal of laboratory chemicals, using "this compound" as a placeholder for any such substance.
Immediate Safety and Identification Protocol
Key Hazard Information from a Safety Data Sheet (SDS):
-
Section 2: Hazards Identification: This section details the chemical's hazards (e.g., flammable, corrosive, toxic).
-
Section 7: Handling and Storage: Provides guidance on safe handling practices.
-
Section 8: Exposure Controls/Personal Protection: Specifies the necessary Personal Protective Equipment (PPE).
-
Section 13: Disposal Considerations: Outlines the recommended disposal methods.
General Chemical Waste Disposal Procedures
Once the hazards of this compound are understood from the SDS, the following general procedures for hazardous waste disposal should be followed. These are based on standard laboratory safety protocols and regulatory requirements.
Waste Characterization and Segregation:
-
Hazardous Waste Determination: Based on the SDS, determine if the this compound waste is hazardous. A waste is generally considered hazardous if it is ignitable, corrosive, reactive, or toxic.
-
Waste Segregation: Never mix incompatible waste streams. This compound waste should be collected in a dedicated, properly labeled container.
Waste Container Management:
-
Container Selection: Use a container that is compatible with the chemical waste. The container must be in good condition, with no leaks or cracks.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (not just the acronym "this compound"), and the associated hazards.
-
Container Closure: Keep the waste container closed at all times, except when adding waste.
Disposal Pathway:
-
EHS Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of hazardous chemicals down the drain or in the regular trash unless explicitly permitted by the SDS and local regulations.[1]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container may be disposed of in the regular trash after defacing the label.[2]
Quantitative Data Summary
For any laboratory chemical, quantitative data from the Safety Data Sheet is crucial for safe handling and disposal. The following table should be populated with information from the specific SDS for this compound once it is identified.
| Parameter | Value | Source (SDS Section) |
| pH | e.g., <2 or >12.5 (Corrosive) | 9 |
| Flash Point | e.g., <60°C (Ignitable) | 9 |
| LD50 (Oral, Rat) | e.g., <50 mg/kg (Highly Toxic) | 11 |
| Incompatible Materials | e.g., Strong oxidizing agents, acids, bases | 10 |
Experimental Protocols
Detailed experimental protocols for specific chemical disposal, such as neutralization or degradation, should only be undertaken by trained personnel and with the explicit approval of the EHS department. Such procedures are highly dependent on the specific chemical properties of this compound.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
By adhering to this structured approach, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department when in doubt.
References
Essential Safety and Operational Protocols for Handling BCTP
Disclaimer: The following guidance is based on the assumption that "BCTP" is a particularly hazardous substance (PHS), as a specific chemical identity for "this compound" was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling. The procedures outlined below are based on best practices for handling potent, hazardous chemicals in a laboratory setting.
This document provides essential, immediate safety and logistical information for the handling of this compound, including operational and disposal plans. The procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various activities involving this compound. Always inspect PPE for damage before each use and replace it if compromised.[1]
| Activity | Recommended Personal Protective Equipment |
| Pre-weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-certified respirator with appropriate cartridges for organic vapors and particulates.[2] - Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile). - Eye Protection: Chemical splash goggles and a face shield. - Lab Coat: Disposable, solid-front gown with tight-fitting cuffs.[2] - Footwear: Closed-toe shoes. |
| Solution Preparation and Handling | - Gloves: Double-gloving with chemically resistant gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or dedicated lab coat. - Footwear: Closed-toe shoes. |
| Experimental Use in a Fume Hood | - Gloves: Chemically resistant gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat: Standard lab coat. - Footwear: Closed-toe shoes. |
| Waste Disposal | - Gloves: Double-gloving with heavy-duty, chemically resistant gloves. - Eye Protection: Chemical splash goggles and a face shield. - Lab Coat: Disposable, solid-front gown with tight-fitting cuffs. - Footwear: Closed-toe shoes. |
| Spill Cleanup | - Respirator: NIOSH-certified respirator with appropriate cartridges. - Gloves: Double-gloving with heavy-duty, chemically resistant gloves. - Eye Protection: Chemical splash goggles and a face shield. - Lab Coat: Disposable, chemical-resistant gown. - Footwear: Chemical-resistant shoe covers or boots. |
Operational Procedures for Handling this compound
Adherence to standard operating procedures is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Experimental Protocol
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.[1]
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure for solids.[3]
-
Prepare all necessary equipment and reagents before handling this compound to minimize movement and potential for spills.[3]
-
Ensure that an emergency spill kit is readily accessible.[1]
-
-
Handling and Use:
-
Don the appropriate PPE as specified in the table above.
-
For solid this compound, perform all weighing and aliquoting within a ventilated enclosure to prevent inhalation of powders.[3]
-
Prepare solutions in a certified chemical fume hood.
-
Handle all containers of this compound with care to avoid splashes or aerosol generation.
-
Clearly label all solutions containing this compound.[1]
-
Conduct all experimental procedures involving this compound within a designated and properly functioning chemical fume hood.
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate and validated decontamination solution.
-
Remove PPE carefully to avoid self-contamination and dispose of it in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Disposal Plan for this compound
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, contaminated PPE, and experimental debris, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[1]
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office. Do not pour any this compound waste down the drain.
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
